2,5-Dibromophenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-dibromo-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRVQQSUHKIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374144 | |
| Record name | 2,5-Dibromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98041-67-9 | |
| Record name | 2,5-Dibromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98041-67-9 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,5-Dibromophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromophenyl isothiocyanate is an aromatic organosulfur compound featuring a phenyl ring substituted with two bromine atoms and an isothiocyanate functional group. Isothiocyanates are a well-studied class of compounds, known for their versatile reactivity and significant biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on data relevant to researchers in chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer, information from closely related analogs is included for comparative purposes.
Core Chemical Properties
| Property | This compound | 2,5-Dichlorophenyl Isothiocyanate[1] | 2-Bromophenyl Isothiocyanate | 4-Bromophenyl Isothiocyanate |
| CAS Number | 98041-67-9 | 3386-42-3 | 13037-60-0 | 1985-12-2 |
| Molecular Formula | C₇H₃Br₂NS | C₇H₃Cl₂NS | C₇H₄BrNS | C₇H₄BrNS |
| Molecular Weight | 292.98 g/mol | 204.08 g/mol | 214.08 g/mol | 214.08 g/mol |
| Appearance | Not specified | Not specified | Liquid | Off-white solid |
| Melting Point | Not specified | Not specified | Not applicable | 56 - 60 °C |
| Boiling Point | Not specified | 145-147 °C/15 mmHg | 257 °C/770 mmHg | 144 - 145 °C |
| Solubility | Not specified | Not specified | Not specified | Low water solubility |
| Density | Not specified | 1.425 g/mL at 25 °C | 1.591 g/mL at 25 °C | Not specified |
| Refractive Index | Not specified | n20/D 1.67 | n20/D 1.6843 | Not specified |
Synthesis of Aryl Isothiocyanates
A common and well-established method for the synthesis of aryl isothiocyanates is from the corresponding primary aryl amines. The general procedure involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
General Experimental Protocol: Synthesis of Aryl Isothiocyanates from Anilines
This protocol is adapted from established methods for the synthesis of phenyl isothiocyanate and its derivatives.[2][3]
Materials:
-
Substituted Aniline (e.g., 2,5-dibromoaniline)
-
Carbon Disulfide (CS₂)
-
Concentrated Aqueous Ammonia (or other base like NaOH or KOH)
-
Lead Nitrate (Pb(NO₃)₂) or other desulfurizing agents (e.g., ethyl chloroformate, tosyl chloride)
-
Ethanol (optional, as a solvent)
-
Water
-
Sulfuric Acid (for acidification of distillate)
-
Calcium Chloride (for drying)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottomed flask equipped with a mechanical stirrer and cooled in an ice bath, the substituted aniline is dissolved or suspended in a suitable solvent (e.g., ethanol).
-
Carbon disulfide is added, followed by the slow addition of a base (e.g., concentrated ammonia).
-
The mixture is stirred vigorously. An exothermic reaction may occur, and the dithiocarbamate salt often precipitates from the solution. The reaction is typically stirred for several hours or left overnight to ensure complete formation of the salt.
-
-
Decomposition of the Dithiocarbamate Salt:
-
The dithiocarbamate salt is dissolved in water.
-
A solution of a desulfurizing agent, such as lead nitrate, in water is added slowly with constant stirring. This leads to the formation of a precipitate (e.g., lead sulfide).
-
The mixture is then subjected to steam distillation. The aryl isothiocyanate, being volatile with steam, is collected in a receiving flask containing a small amount of dilute sulfuric acid.
-
-
Isolation and Purification:
-
The oily isothiocyanate layer is separated from the aqueous distillate.
-
The crude product is dried over anhydrous calcium chloride.
-
Purification is achieved by distillation under reduced pressure.
-
References
In-Depth Technical Guide to 2,5-Dibromophenyl Isothiocyanate
CAS Number: 98041-67-9
This technical guide provides a comprehensive overview of 2,5-Dibromophenyl isothiocyanate, a halogenated aromatic isothiocyanate of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, reactivity, and potential biological applications, with a focus on its utility as a research tool and building block in medicinal chemistry.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₇H₃Br₂NS. Its structure features a benzene ring substituted with two bromine atoms at positions 2 and 5, and an isothiocyanate functional group (-N=C=S) at position 1. The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 98041-67-9 |
| Molecular Formula | C₇H₃Br₂NS |
| Molecular Weight | 292.99 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate. |
Synthesis
The synthesis of this compound typically proceeds from the corresponding aniline, 2,5-dibromoaniline. While various methods exist for the conversion of anilines to isothiocyanates, a common and effective approach involves the use of thiophosgene or a thiophosgene equivalent.[1][2][3][4]
Experimental Protocol: Synthesis from 2,5-Dibromoaniline
Materials:
-
2,5-Dibromoaniline
-
Thiophosgene (or a suitable substitute like triphosgene/thiocarbonyl diimidazole)
-
A non-polar, inert solvent (e.g., dichloromethane, chloroform)
-
A base (e.g., triethylamine, calcium carbonate)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a well-ventilated fume hood, dissolve 2,5-dibromoaniline in the chosen inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene (or its equivalent) in the same solvent to the cooled aniline solution while stirring vigorously.
-
Add the base portion-wise to neutralize the hydrogen chloride gas that evolves during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by adding water.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Note: Thiophosgene is highly toxic and corrosive. All manipulations should be performed with appropriate personal protective equipment in a certified fume hood.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the three protons on the phenyl ring. The splitting pattern will be complex due to the bromine and isothiocyanate substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and a characteristic signal for the isothiocyanate carbon, which typically appears in the range of 130-140 ppm.[8]
-
IR Spectroscopy: The infrared spectrum will show a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹. Other bands corresponding to the aromatic C-H and C=C stretching, and C-Br stretching will also be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with isotopic peaks characteristic of the two bromine atoms.
Reactivity and Applications in Drug Development
The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles such as amines, thiols, and alcohols. This reactivity is the basis for many of its applications in chemistry and biology.[9]
Reaction with Biological Nucleophiles
The primary mode of action for many biologically active isothiocyanates is their covalent interaction with nucleophilic residues on proteins, such as the cysteine and lysine side chains.[10][11][12][13] This can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.
Caption: Reaction of this compound with biological nucleophiles.
Potential as Enzyme Inhibitors
Isothiocyanates are known to inhibit a variety of enzymes, including those involved in carcinogenesis and inflammation.[14][15][16][17] For example, some isothiocyanates have been shown to inhibit histone deacetylases (HDACs) and deubiquitinating enzymes (DUBs).[15] The dibromo substitution pattern on the phenyl ring of this compound may confer specific selectivity and potency towards certain enzyme targets.
Caption: Potential mechanism of enzyme inhibition by this compound.
Safety Information
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related bromophenyl isothiocyanates suggest that this compound should be handled with care.[18][19][20][21] It is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity for researchers in the fields of medicinal chemistry and chemical biology. Its defined structure and reactive isothiocyanate group make it a useful tool for probing biological systems and a potential scaffold for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. Isothiocyanate synthesis [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Phenyl isothiocyanate(103-72-0) IR Spectrum [m.chemicalbook.com]
- 7. 4-BROMOPHENYL ISOTHIOCYANATE(1985-12-2) 1H NMR spectrum [chemicalbook.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research Portal [scholarworks.brandeis.edu]
- 16. mdpi.com [mdpi.com]
- 17. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. canbipharm.com [canbipharm.com]
- 20. WERCS Studio - Application Error [assets.thermofisher.com]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
2,5-Dibromophenyl isothiocyanate molecular weight
An In-depth Technical Guide to 2,5-Dibromophenyl Isothiocyanate: Properties, Synthesis, and Potential Applications
Introduction
This compound is an aromatic organosulfur compound containing a reactive isothiocyanate group (-N=C=S). This functional group makes it a valuable intermediate in the synthesis of various biologically active molecules and a subject of interest for researchers in medicinal chemistry and drug development. Isothiocyanates, in general, are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the life sciences.
Core Molecular and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 292.99 g/mol | [3] |
| Molecular Formula | C7H3Br2NS | [3] |
| CAS Number | 98041-67-9 | [3] |
| Melting Point | -21 °C | |
| Boiling Point | 218 °C | |
| Physical State | Liquid at room temperature |
Synthesis of this compound
The synthesis of aryl isothiocyanates can be achieved through various methods, often starting from the corresponding aniline. A common and effective method involves the reaction of the primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[4]
Experimental Protocol: Synthesis from 2,5-Dibromoaniline
This protocol is a representative method adapted from general procedures for isothiocyanate synthesis.[4][5]
Materials:
-
2,5-Dibromoaniline
-
Carbon disulfide (CS2)
-
Triethylamine (TEA) or another suitable base
-
Tosyl chloride or a similar activating agent
-
Dichloromethane (DCM) or another suitable solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,5-dibromoaniline (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add triethylamine (2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.2 equivalents) to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours to form the dithiocarbamate salt.
-
Cool the reaction mixture again in an ice bath and slowly add tosyl chloride (1.1 equivalents).
-
Let the reaction proceed at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via column chromatography to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development and Research
Isothiocyanates are a class of compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities.[1] While specific studies on this compound are limited, the broader class of aryl isothiocyanates serves as a valuable template for designing novel therapeutic agents.
Anticancer Potential
Many isothiocyanates have demonstrated potent anticancer properties.[1][6] They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[1] The mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer. For instance, some isothiocyanates are known to affect the MAPK/ERK1/2 signaling pathway, which is crucial for cancer cell survival and proliferation.[1] The presence of bromine atoms on the phenyl ring of this compound may enhance its lipophilicity and potential for biological activity.
Caption: Potential signaling pathway modulation by isothiocyanates in cancer cells.
Use as a Synthetic Intermediate
The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity makes this compound a versatile building block for creating a library of derivative compounds. By reacting it with various nucleophiles, researchers can synthesize novel thioureas, thiocarbamates, and dithiocarbamates, which can then be screened for a wide range of biological activities.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory difficulties if inhaled. Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.
Conclusion
This compound is a chemical compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its defined molecular weight and reactive isothiocyanate functional group make it a valuable tool for creating novel molecules with potential therapeutic applications, particularly in the area of oncology. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy [mdpi.com]
An In-depth Technical Guide on the Synthesis and Characterization of 2,5-Dibromophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dibromophenyl isothiocyanate, a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. This document outlines a detailed experimental protocol for its preparation from 2,5-dibromoaniline, along with a thorough description of the analytical techniques employed for its characterization.
Core Synthesis and Characterization Data
The following tables summarize the key quantitative data pertaining to the synthesis and physical properties of this compound and its starting material.
Table 1: Synthesis and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 2,5-Dibromoaniline | C₆H₅Br₂N | 250.92 | - | - | - | 80-84 |
| This compound | C₇H₃Br₂NS | 292.98 | 2,5-Dibromoaniline | 1. Carbon Disulfide 2. Lead(II) Nitrate | Not reported | Not reported |
Table 2: Spectroscopic and Analytical Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Not available | Not available | Not available | [M]⁺: 290.83475 (Predicted)[1] |
| Representative Data (4-Bromophenyl isothiocyanate) | 7.15-7.55 (m, 4H) | 127.9, 130.2, 132.5, 137.9 | ~2100 (-NCS stretch) | [M]⁺: 213, 215 |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a reliable procedure for a similar compound.[2][3]
Synthesis of this compound from 2,5-Dibromoaniline
This procedure involves the reaction of 2,5-dibromoaniline with carbon disulfide to form a dithiocarbamate salt, which is then decomposed using lead(II) nitrate to yield the isothiocyanate.
Materials and Equipment:
-
2,5-dibromoaniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia
-
95% Ethanol
-
Lead(II) nitrate (Pb(NO₃)₂)
-
1 N Sulfuric acid
-
Round-bottom flask with mechanical stirrer
-
Cooling bath (ice-salt)
-
Steam distillation apparatus
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 10-15 °C, combine 2,5-dibromoaniline (0.1 mol), carbon disulfide (0.15 mol), and 95% ethanol (20 mL).
-
Slowly add concentrated aqueous ammonia (0.12 mol) to the stirred mixture.
-
Continue stirring until a clear solution is obtained. The formation of the ammonium dithiocarbamate salt may cause the mixture to solidify.
-
Allow the mixture to stand overnight to ensure complete reaction.
-
Filter the crystalline dithiocarbamate salt, wash with a small amount of cold ether, and air dry.
-
-
Decomposition to the Isothiocyanate:
-
Dissolve the dried dithiocarbamate salt in a large volume of cold water (e.g., 600 mL for a 0.1 mol scale).
-
In a separate beaker, prepare a solution of lead(II) nitrate (0.1 mol) in water.
-
Slowly add the lead(II) nitrate solution to the stirred dithiocarbamate solution. A heavy, dark precipitate of lead sulfide will form.
-
Set up a steam distillation apparatus and transfer the reaction mixture to the distillation flask.
-
Steam distill the mixture. The this compound will co-distill with the water. Collect the distillate in a receiver containing a small amount of 1 N sulfuric acid to neutralize any ammonia that may carry over.
-
Continue the distillation until no more oily product is observed in the distillate.
-
-
Isolation and Purification:
-
The product will solidify in the receiver. Collect the solid product by filtration using a Büchner funnel.
-
Wash the product with cold water and allow it to air dry.
-
For further purification, recrystallization from a suitable solvent (e.g., ethanol) can be performed.
-
Visualizing the Process and Logic
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Logic
Caption: Logical flow of characterization methods.
References
An In-depth Technical Guide to the Spectroscopic Properties of 2,5-Dibromophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dibromophenyl isothiocyanate. Due to the limited availability of direct experimental spectra for this specific compound, this guide combines known physical properties with predicted and characteristic spectroscopic values derived from analogous compounds and established principles of spectroscopic interpretation for aryl isothiocyanates.
Chemical and Physical Properties
This compound is a halogenated aromatic organic compound. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 98041-67-9 | [Matrix Scientific][1] |
| Molecular Formula | C₇H₃Br₂NS | [Oakwood Chemical][2] |
| Molecular Weight | 292.99 g/mol | [Oakwood Chemical][2] |
| Appearance | Solid | [Matrix Scientific][1] |
| Melting Point | 49-51 °C | [Oakwood Chemical][2] |
| Boiling Point | 172-174 °C | [Oakwood Chemical][2] |
| Density | 1.617 g/cm³ | [Oakwood Chemical][2] |
Spectroscopic Data (Predicted and Characteristic)
The following tables summarize the expected spectroscopic data for this compound based on characteristic values for aryl isothiocyanates and related bromo-aromatic compounds.
The 1H NMR spectrum is expected to show signals in the aromatic region, with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring.
| Chemical Shift (δ) ppm | Multiplicity | Protons (Assignment) |
| ~ 7.6 - 7.8 | Doublet (d) | 1H (H-6) |
| ~ 7.4 - 7.6 | Doublet of doublets (dd) | 1H (H-4) |
| ~ 7.2 - 7.4 | Doublet (d) | 1H (H-3) |
Note: The exact chemical shifts and coupling constants will depend on the solvent used.
The 13C NMR spectrum will show signals for the aromatic carbons and the isothiocyanate carbon. The signal for the isothiocyanate carbon is often broad and of low intensity.[3][4]
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 130 - 140 | C-NCS (Isothiocyanate) |
| ~ 130 - 140 | C-Br (Aromatic) |
| ~ 125 - 135 | CH (Aromatic) |
| ~ 115 - 125 | C-Br (Aromatic) |
Note: The isothiocyanate carbon signal can be difficult to observe due to its relaxation properties.[3][4]
The infrared spectrum is characterized by a strong, sharp absorption band for the isothiocyanate group.
| Wavenumber (cm⁻¹) | Functional Group Vibration | Reference |
| 2000 - 2200 | Asymmetric stretch of the -N=C=S group | [Chemical Papers][5] |
| ~ 1600 | Aromatic C=C skeletal vibrations | [Chemical Papers][5] |
| Below 800 | C-Br stretching vibrations |
The mass spectrum is expected to show a molecular ion peak and fragmentation patterns characteristic of brominated aromatic compounds.
| m/z | Ion |
| 291/293/295 | [M]⁺ (Molecular ion with characteristic bromine isotope pattern) |
| 212/214 | [M - Br]⁺ |
| 133 | [M - 2Br]⁺ |
Note: The relative intensities of the isotopic peaks for ions containing bromine (79Br and 81Br) will be a key feature.
Aromatic isothiocyanates typically display characteristic absorption bands in the UV-Vis spectrum.[5]
| λmax (nm) | Transition |
| ~ 300 - 320 | n → π* of the conjugated system |
Experimental Protocols
This protocol is adapted from general methods for the synthesis of aryl isothiocyanates from anilines.
Reaction:
2,5-dibromoaniline + CS₂ + Et₃N → Triethylammonium dithiocarbamate salt Triethylammonium dithiocarbamate salt + Tosyl Chloride → this compound
Procedure:
-
To a stirred solution of 2,5-dibromoaniline (1 equivalent) and triethylamine (2.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add carbon disulfide (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to form the dithiocarbamate salt.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
The following are general protocols for obtaining the spectroscopic data.
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record 1H and 13C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for 1H).
-
IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a thin film on a suitable substrate. Alternatively, dissolve the compound in a solvent like chloroform for analysis.
-
Mass Spectrometry: Analyze the compound using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to obtain the mass-to-charge ratio of the molecular ion and its fragments.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). Record the absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound [oakwoodchemical.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalpapers.com [chemicalpapers.com]
Navigating the Solubility Landscape of 2,5-Dibromophenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2,5-Dibromophenyl isothiocyanate, a compound of interest in chemical synthesis and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide leverages data from structurally analogous isothiocyanates to provide a predictive solubility profile. This document also outlines a detailed experimental protocol for accurately determining its solubility and explores a key signaling pathway influenced by this class of compounds, offering a foundational resource for researchers.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, with its distinct substitution pattern, presents a unique scaffold for the development of novel therapeutic agents. Understanding its solubility is a critical first step in the design and execution of in vitro and in vivo studies, as it directly impacts bioavailability, formulation, and ultimately, therapeutic efficacy. This guide addresses the current knowledge gap by providing an estimated solubility profile and the necessary tools for its empirical determination.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Br₂NS | --INVALID-LINK-- |
| Molecular Weight | 292.98 g/mol | --INVALID-LINK-- |
| Appearance | Not explicitly stated, but related brominated phenyl isothiocyanates are liquids or solids.[2][3] | - |
| Predicted XlogP | 4.7 | --INVALID-LINK-- |
Predicted Solubility Profile
The following table summarizes known solubility data for analogous isothiocyanates, which can serve as a strong estimation for the solubility of this compound.
| Solvent | Analogous Compound | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 2-Phenylethyl isothiocyanate | ~ 30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | 2-Phenylethyl isothiocyanate | ~ 30 mg/mL | Not Specified |
| Ethanol | 2-Phenylethyl isothiocyanate | ~ 30 mg/mL | Not Specified |
| Methanol | 2,4-Dichlorophenyl isothiocyanate | Soluble | Not Specified |
| Heptane | 2-Phenylethyl isothiocyanate | Soluble | Not Specified |
| Water | 2-Phenylethyl isothiocyanate | 110 mg/L (experimental) | 20 |
Experimental Protocol for Solubility Determination
To obtain definitive solubility data, the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable approach.[4][5][6][7]
Materials and Equipment
-
This compound
-
Selected solvents (e.g., DMSO, ethanol, water, etc.)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Clarification:
-
After the incubation period, cease agitation and allow the vials to stand undisturbed to permit the settling of undissolved solid.
-
For more complete separation, the vials may be centrifuged.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any suspended solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
-
Experimental Workflow Diagram
References
- 1. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromophenyl isothiocyanate 98 13037-60-0 [sigmaaldrich.com]
- 3. 3-Bromophenyl isothiocyanate 97 2131-59-1 [sigmaaldrich.com]
- 4. scielo.br [scielo.br]
- 5. enamine.net [enamine.net]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dibromophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
The novel applications of 2,5-Dibromophenyl isothiocyanate in synthetic chemistry and drug discovery demand a thorough understanding of its safe handling and management. This technical guide provides a comprehensive overview of the essential safety protocols, personal protective equipment (PPE), emergency procedures, and disposal considerations for this compound. The information presented is synthesized from safety data sheets of structurally similar compounds, including various brominated and chlorinated phenyl isothiocyanates, to establish a robust framework for risk mitigation in the laboratory.
Core Safety and Hazard Information
This compound and its analogs are classified as hazardous materials. Acute toxicity through oral, dermal, and inhalation routes is a primary concern. These compounds are known to cause severe skin burns, eye damage, and may lead to respiratory irritation or sensitization.[1][2][3][4][5] The following tables summarize the key hazard classifications and physical properties based on available data for analogous compounds.
Table 1: Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 & 4 | Toxic or Harmful if swallowed.[1][3][4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[3][5] |
| Acute Toxicity, Inhalation | Category 3 & 4 | Toxic or Harmful if inhaled.[1][3][5] |
| Skin Corrosion/Irritation | Category 1C & 2 | Causes severe skin burns and eye damage or causes skin irritation.[1][2][5] |
| Serious Eye Damage/Irritation | Category 1 & 2 | Causes serious eye damage or causes serious eye irritation.[1][2][4][5][6] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2][4][5] |
Table 2: Physical and Chemical Properties of Analogous Phenyl Isothiocyanates
| Property | Data (for analogous compounds) |
| Physical State | Liquid or Powder Solid.[3][4][7] |
| Appearance | Clear light yellow to Off-white.[3][4][7] |
| Boiling Point | 118°C/8mmHg (lit.) (2-Bromophenyl isothiocyanate).[7] |
| Flash Point | 55°C(lit.) (2-Bromophenyl isothiocyanate).[7] |
| Density | 1.591 g/cm³ (2-Bromophenyl isothiocyanate).[7] |
| Solubility | Low water solubility.[4] |
| Stability | Moisture sensitive. Stable under proper conditions.[1][3][4] |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound. The following table outlines the recommended equipment to ensure comprehensive protection.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification and Rationale |
| Respiratory | Full-face or half-mask air-purifying respirator.[8] | Use respirators with organic vapor cartridges.[5] In case of inadequate ventilation or for spill cleanup, a self-contained breathing apparatus (SCBA) is recommended.[1][2] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | Inspect gloves before use for any signs of degradation or puncture.[3] Double gloving is recommended.[8] |
| Eyes | Chemical safety goggles and a face shield.[1][9][10] | Provides protection against splashes and vapors. Standard safety glasses are not sufficient.[9] |
| Skin and Body | Chemical-resistant apron or coveralls.[8][9] | To be worn over a lab coat. Ensure complete body coverage. |
| Feet | Closed-toe shoes, preferably chemical-resistant boots.[1][8][9] | Pant legs should be worn outside of boots to prevent chemicals from entering.[9] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Handling:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][11]
-
Containment: Use a closed system whenever possible to minimize the release of vapors and aerosols.[1]
-
Personal Hygiene: Wash hands and face thoroughly after handling the compound.[1][2][3] Do not eat, drink, or smoke in the work area.[1][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][2][5]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4][11][7]
-
Incompatibilities: Store away from incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[3][5][11]
-
Moisture: The compound is moisture-sensitive; store in a desiccated environment.[3][4][12]
-
Security: Store in a locked cabinet or a restricted-access area.[2][7]
Emergency Procedures
Immediate and appropriate action during an emergency is critical. The following workflows outline the response to spills and personnel exposure.
Spill Response Workflow
A chemical spill of this compound requires a prompt and systematic response to contain the material and decontaminate the area.
Caption: Workflow for responding to a this compound spill.
Spill Cleanup Experimental Protocol:
-
Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area.[13] Notify your supervisor.
-
Assess the Spill: Determine if the spill is minor (generally less than 1 liter and contained) or major.[13][14]
-
For Minor Spills:
-
Don PPE: Before approaching the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[15]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth, starting from the outside and working inwards.[13][14][16] Do not use combustible materials like paper towels.[14]
-
Collection: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.[15][16]
-
Decontamination: Clean the spill area thoroughly with soap and water.[13][15][16]
-
-
For Major Spills:
First Aid Response Protocol
In the event of personnel exposure, immediate first aid is crucial to mitigate harm.
Caption: Decision-making workflow for first aid response to exposure.
First Aid Experimental Protocol:
-
General Advice: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[3][6]
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][2][5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][4][5]
-
Skin Contact: Immediately remove all contaminated clothing.[1][7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][6][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Remove contact lenses if present and easy to do.[1][2]
-
Ingestion: Rinse mouth thoroughly with water.[1][2][3] Do NOT induce vomiting.[1][2][3]
Disposal Considerations
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect waste in a properly labeled, sealed, and chemical-resistant container.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2][7][17]
By implementing these safety measures and handling protocols, researchers can effectively mitigate the risks associated with this compound, fostering a safe and productive research environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-BROMOPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. americanchemistry.com [americanchemistry.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. canbipharm.com [canbipharm.com]
An In-depth Technical Guide to 2,5-Dibromophenyl Isothiocyanate for Researchers and Drug Development Professionals
Introduction
2,5-Dibromophenyl isothiocyanate is a halogenated aromatic organic compound featuring a reactive isothiocyanate functional group. This chemical entity is of significant interest to researchers in medicinal chemistry and drug development due to the established and diverse biological activities of isothiocyanates as a class. Isothiocyanates are well-documented as potent modulators of key cellular signaling pathways implicated in cancer, inflammation, and oxidative stress. The presence of two bromine atoms on the phenyl ring is anticipated to modulate the compound's lipophilicity, chemical reactivity, and metabolic stability, potentially offering unique pharmacological properties compared to non-halogenated analogs. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, potential synthetic routes, and prospective biological activities of this compound, serving as a foundational resource for its scientific exploration.
Physicochemical and Safety Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 98041-67-9 |
| Molecular Formula | C₇H₃Br₂NS |
| Molecular Weight | 292.99 g/mol |
| Appearance | Solid |
| Melting Point | 49-51°C[1] |
Table 2: Hazard Statements
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage.[1] |
| H317 | May cause an allergic skin reaction.[1] |
| H319 | Causes serious eye irritation.[1] |
Commercial Availability
This compound is available from a number of chemical suppliers, typically on a research scale. The purity and available quantities can vary between suppliers, and it is advisable to request a certificate of analysis before purchase.
Table 3: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Oakwood Chemical | Not specified | From 250mg |
| Amadis Chemical Company | 97% | mgs, gs, kgs |
| CONIER CHEM AND PHARMA LIMITED | 99% | 1kg |
| SL Drugs and Pharmaceuticals Pvt. Ltd. | Not specified | Not specified |
| career henan chemical co | Min 98% (HPLC) | 1kg, 10kg |
| ABCR GmbH & CO. KG | Not specified | Not specified |
| Atomax Chemicals | Not specified | Not specified |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general and widely applicable method for the preparation of aryl isothiocyanates from the corresponding anilines can be adapted. The following protocol is based on the reaction of an aniline with carbon disulfide and a desulfurization agent.
General Protocol for the Synthesis of Aryl Isothiocyanates
This procedure involves the in-situ formation of a dithiocarbamate salt from the parent aniline (2,5-dibromoaniline in this case) and carbon disulfide, followed by decomposition to the isothiocyanate.
Materials:
-
2,5-Dibromoaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl chloride (TsCl) or another desulfurylating agent
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Dithiocarbamate Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromoaniline (1.0 equivalent) and triethylamine (2.2 equivalents) in the chosen anhydrous solvent. Cool the mixture to 0°C in an ice bath. To this stirred solution, add carbon disulfide (1.5 equivalents) dropwise, ensuring the temperature remains low. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Desulfurization: Cool the reaction mixture back to 0°C. Add tosyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete by TLC.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction. Wash the combined organic layers sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Potential Biological Activity and Signaling Pathways
There is currently no specific research available on the biological activity or the signaling pathways modulated by this compound. However, the broader class of isothiocyanates is well-known for its significant effects on cellular processes, particularly in the contexts of cancer chemoprevention and anti-inflammatory action. The primary mechanisms of action for many isothiocyanates involve the modulation of the Keap1-Nrf2 and NF-κB signaling pathways.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[2] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1.[2] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and leading to the stabilization and nuclear translocation of Nrf2.[2][3] In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and phase II detoxification enzymes, which help to protect cells from carcinogens and oxidative damage.[2][3]
NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation, immune responses, and cell survival.[4] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Many isothiocyanates have been shown to inhibit the NF-κB pathway.[4][5] They can interfere with multiple steps in the signaling cascade, including the inhibition of IκB kinase (IKK) activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the active NF-κB dimers.[4] By inhibiting NF-κB, isothiocyanates can downregulate the expression of pro-inflammatory cytokines and other mediators of inflammation.[4]
Visualizations
Workflow for Biological Activity Screening
For a novel compound like this compound, a systematic screening workflow is essential to elucidate its biological activities. The following diagram illustrates a general pipeline for this process.
Caption: A generalized workflow for the biological activity screening of a novel compound.
General Mechanism of Isothiocyanate Action
The following diagram illustrates the general mechanism by which isothiocyanates (ITCs) are thought to modulate the Keap1-Nrf2 and NF-κB pathways.
Caption: General signaling pathways modulated by isothiocyanates.
This compound represents an intriguing yet understudied molecule for chemical biology and drug discovery. Its commercial availability provides a valuable opportunity for the scientific community to investigate its biological properties. Based on the well-established activities of the isothiocyanate class of compounds, it is plausible that this compound will exhibit significant modulatory effects on key cellular pathways such as Keap1-Nrf2 and NF-κB. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound. The information and protocols provided in this guide aim to facilitate such future investigations.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Thermochemical Parameters of 2,5-Dibromophenyl Isothiocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to determine the key thermochemical parameters of 2,5-dibromophenyl isothiocyanate. Due to the absence of published experimental data for this specific compound, this document focuses on the established experimental and computational protocols that can be employed for the accurate determination of its enthalpy of formation, standard entropy, and heat capacity. Detailed experimental procedures for bomb calorimetry, Differential Scanning Calorimetry (DSC), and the Knudsen effusion method are presented. Furthermore, a robust computational workflow using Density Functional Theory (DFT) is outlined. To provide context, available thermochemical data for structurally related compounds, such as bromobenzene and 4-bromophenyl isothiocyanate, are compiled and discussed. This guide serves as a foundational resource for researchers seeking to characterize the thermodynamic properties of this compound and related novel compounds, which is critical for process development, safety analysis, and molecular modeling in drug discovery and materials science.
Introduction
This compound is an aromatic organosulfur compound featuring a phenyl ring substituted with two bromine atoms and a reactive isothiocyanate functional group. Isothiocyanates are a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. A thorough understanding of the thermochemical properties of such molecules is fundamental for a variety of applications, including:
-
Reaction Engineering: Predicting the heat of reaction (enthalpy change) for chemical processes involving the compound, which is crucial for safe and efficient process scale-up.
-
Safety Assessment: Evaluating the thermal stability and potential hazards associated with the compound's synthesis, storage, and handling.
-
Computational Modeling: Providing accurate parameters for molecular mechanics and quantum mechanics calculations to predict molecular behavior, interactions, and reactivity.
-
Phase Equilibrium and Purification: Understanding the energetics of phase transitions (melting, boiling, sublimation) is essential for designing purification processes like crystallization and distillation.
This guide addresses the current gap in the literature regarding the thermochemical data of this compound by providing a detailed roadmap for its determination.
Quantitative Thermochemical Data
As of the date of this publication, experimental thermochemical data for this compound are not available in the peer-reviewed literature. To facilitate future studies and provide a basis for estimation, the following table summarizes experimental data for the related compound bromobenzene and computationally estimated data for 4-bromophenyl isothiocyanate. The final column indicates the parameters to be determined for the target compound.
| Parameter | Symbol | Bromobenzene (C₆H₅Br) | 4-Bromophenyl Isothiocyanate (C₇H₄BrNS) | This compound (C₇H₃Br₂NS) |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | 107.4 ± 0.5 kJ/mol[1][2] | 347.65 kJ/mol (Estimated)[3] | To be determined |
| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | 62.9 ± 0.5 kJ/mol[1] | To be determined | To be determined |
| Standard Molar Enthalpy of Fusion (at T_fus) | ΔfusH° | 10.702 ± 0.005 kJ/mol[4] | To be determined | To be determined |
| Standard Molar Entropy (liquid, 298.15 K) | S°(l) | 244.05 J/mol·K | To be determined | To be determined |
| Molar Heat Capacity (liquid, 298.15 K) | Cp(l) | 154.29 J/mol·K[5] | To be determined | To be determined |
Note: The value for 4-bromophenyl isothiocyanate is an estimation from the Joback method and should be used with caution.[3]
Experimental Determination of Thermochemical Parameters
This section details the primary experimental techniques for determining the enthalpy of formation, heat capacity, and enthalpies of phase transitions.
Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is most accurately determined from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter. The organic compound is completely combusted in a high-pressure oxygen environment, and the heat released is measured by the temperature rise of the surrounding water bath.
-
Sample Preparation:
-
Calorimeter Assembly:
-
Secure the sample pellet in the fuel capsule within the calorimeter bomb.
-
Attach the fuse wire to the electrodes, ensuring it is in firm contact with the pellet.[7]
-
Add 1 mL of distilled water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state and to absorb acidic combustion products.[7]
-
Seal the bomb and purge it with a low flow of oxygen for approximately one minute to remove atmospheric nitrogen.[6]
-
Pressurize the bomb with high-purity oxygen to 25-30 atm.
-
Submerge the bomb in a beaker of water to check for leaks. If bubbles are observed, depressurize and re-seal.
-
-
Measurement:
-
Place the sealed bomb into the calorimeter bucket.
-
Accurately measure a known volume of water (e.g., 2000 mL) and add it to the bucket, ensuring the bomb is fully submerged.
-
Assemble the calorimeter, close the cover, and begin stirring the water.
-
Allow the system to reach thermal equilibrium (approximately 5-10 minutes). Record the temperature at 1-minute intervals for 5 minutes to establish a baseline.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature at 30-second intervals as it rises, continuing until it begins to level off.[6]
-
Once the temperature has peaked, continue recording at 1-minute intervals for another 5 minutes to establish the final temperature drift.
-
-
Post-Measurement Analysis:
-
Depressurize the bomb slowly.
-
Open the bomb and collect any remaining fuse wire. Measure its length and weigh it to determine the amount that combusted.
-
Analyze the liquid in the bomb for the formation of nitric and sulfuric acids (from trace N₂ and S) via titration to apply necessary corrections.
-
-
Calibration and Calculation:
-
The heat capacity of the calorimeter (C_cal) must be determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[2][8]
-
The total heat released (q_total) is calculated from the corrected temperature change and C_cal.
-
The standard internal energy of combustion (ΔcU°) is calculated by subtracting the heat contributions from the fuse wire combustion and acid formation from q_total.
-
The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship ΔH = ΔU + Δ(pV) = ΔU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the known enthalpies of formation of the combustion products (CO₂, H₂O, Br₂, SO₂).
-
Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for determining heat capacity (Cp) and the enthalpy and temperature of phase transitions like melting.
-
Sample and Reference Preparation:
-
Instrument Calibration:
-
Calibrate the DSC for temperature and enthalpy using a certified reference material with a known melting point and enthalpy of fusion, such as indium.[10]
-
-
Heat Capacity Measurement (Sapphire Method):
-
Perform three separate DSC runs under identical conditions (temperature program, purge gas, etc.):
-
Baseline Run: With both the sample and reference pans empty.
-
Sapphire Run: With a sapphire standard (a material with a well-characterized heat capacity) in the sample pan.
-
Sample Run: With the this compound sample in the pan.
-
-
The temperature program should consist of an initial isothermal hold (e.g., 4 minutes), a linear heating ramp (e.g., 20 °C/min) across the desired temperature range, and a final isothermal hold.[11]
-
The heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation: Cp,sample = (Cp,sapphire * m_sapphire * (DSC_sample - DSC_baseline)) / (m_sample * (DSC_sapphire - DSC_baseline)) where m is mass and DSC is the heat flow signal at temperature T.
-
-
Melting Point and Enthalpy of Fusion Measurement:
-
Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition.
-
The melting point is typically determined as the onset temperature of the endothermic melting peak. For pure organic compounds, the extrapolated onset temperature is used.[12]
-
The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak.
-
Enthalpy of Sublimation via Knudsen Effusion Method
The enthalpy of sublimation (ΔsubH°), the enthalpy change when a substance passes from the solid to the gas phase, can be determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen effusion method is suitable for compounds with low vapor pressures.
-
Apparatus Setup:
-
The apparatus consists of a Knudsen cell (a small, isothermal container with a small orifice) housed in a high-vacuum chamber. The mass loss from the cell is monitored in real-time by an ultra-microbalance.[13]
-
-
Sample Preparation:
-
Place a small amount (1-100 mg) of solid this compound into the Knudsen cell.[13]
-
-
Measurement:
-
Heat the cell to a constant, known temperature (T) under high vacuum (e.g., < 10⁻⁵ Torr).
-
Vapor effuses through the orifice, and the rate of mass loss ( dm/dt ) is continuously measured by the microbalance.[13]
-
The vapor pressure (P) at that temperature is calculated using the Knudsen equation: P = (dm/dt) * (2πRT/M)^(1/2) / A where A is the area of the orifice, M is the molar mass of the sample, and R is the ideal gas constant.[13]
-
-
Data Analysis:
-
Repeat the measurement at several different temperatures.
-
The enthalpy of sublimation (ΔsubH°) is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of the resulting line is equal to -ΔsubH°/R.
-
Computational Determination of Thermochemical Parameters
In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of estimating thermochemical properties. The Gaussian-n (e.g., G4) or similar composite methods are highly accurate for this purpose.[14]
Detailed Computational Workflow:
-
Geometry Optimization and Frequency Calculation:
-
The molecular structure of this compound is first optimized using a robust Density Functional Theory (DFT) method. A common and effective choice is the B3LYP functional with a large basis set that includes polarization and diffuse functions, such as 6-311++G(d,p).[15]
-
Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Thermochemical Analysis:
-
The results of the frequency calculation are used to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy of the molecule at a standard temperature (298.15 K) and pressure (1 atm). These calculations are based on statistical mechanics principles, treating the molecule's translational, rotational, and vibrational degrees of freedom.
-
-
Calculation of Enthalpy of Formation:
-
The gas-phase enthalpy of formation (ΔfH°(g)) is calculated using an isodesmic or atomization reaction scheme. In an atomization scheme, the enthalpy of the reaction that breaks the molecule into its constituent atoms in the gas phase is calculated.
-
The calculated atomization enthalpy (ΔatomH) at 0 K is determined from the difference between the sum of the electronic energies of the constituent atoms and the electronic energy (including ZPVE) of the optimized molecule.
-
The enthalpy of formation at 0 K is then: ΔfH°(0 K) = Σ[ΔfH°(0 K, atoms)] - ΔatomH(0 K) where Σ[ΔfH°(0 K, atoms)] is the sum of the experimental enthalpies of formation of the gaseous atoms.
-
This value is then corrected to 298.15 K using the calculated thermal corrections to enthalpy for the molecule and the known thermal corrections for the elements in their standard states.
-
Synthesis Pathway
Proposed Synthesis Workflow:
-
Formation of Dithiocarbamate Salt: 2,5-dibromoaniline is reacted with carbon disulfide in the presence of a base (e.g., triethylamine or aqueous K₂CO₃) to form the intermediate dithiocarbamate salt.[3]
-
Desulfurization: The dithiocarbamate salt is then treated with a desulfurization agent, such as cyanuric chloride (TCT) or tosyl chloride, which facilitates the elimination of a sulfur atom to yield the final this compound product.[3][18]
Mandatory Visualizations
References
- 1. 4-Bromophenyl isothiocyanate (CAS 1985-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. biopchem.education [biopchem.education]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ivypanda.com [ivypanda.com]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 9. 4-BROMOPHENYL ISOTHIOCYANATE | 1985-12-2 [chemicalbook.com]
- 10. ecc-project - PUBLICATIONS [ecc-project.org]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. s4science.at [s4science.at]
- 13. pragolab.cz [pragolab.cz]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 2,5-Dibromophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a fundamental technique in biochemical and pharmaceutical research, enabling the study of protein structure, function, and interactions. Isothiocyanates are a class of reagents that react with primary amine groups on proteins, forming stable thiourea bonds. This document provides detailed application notes and protocols for the use of 2,5-Dibromophenyl isothiocyanate for protein labeling.
The introduction of two bromine atoms with this compound serves as a heavy-atom label. This is particularly useful in X-ray crystallography for solving the phase problem, a critical step in determining the three-dimensional structure of proteins.[1][2][3] The high electron density of bromine atoms provides significant X-ray scattering power, aiding in the generation of accurate electron density maps.[1]
Principle of the Reaction
The isothiocyanate group (-N=C=S) of this compound reacts with the primary amine groups (-NH₂) present on the protein. These are primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction forms a stable covalent thiourea linkage. The reaction is most efficient under slightly alkaline conditions (pH 8.0-9.5), where the amine groups are deprotonated and thus more nucleophilic.[4][5][6]
Materials and Reagents
-
This compound
-
Protein of interest
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
-
Phosphate-buffered saline (PBS), pH 7.4
Note: Buffers containing primary amines (e.g., Tris, glycine) should not be used for the labeling reaction itself as they will compete for reaction with the isothiocyanate.[7]
Experimental Protocols
General Protocol for Protein Labeling
This protocol is a general guideline for the labeling of proteins with this compound and may require optimization for specific proteins and applications.
Step 1: Preparation of Protein Solution
-
Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains any primary amine-containing buffers, it must be dialyzed against the Labeling Buffer before starting the reaction.
Step 2: Preparation of this compound Solution
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Vortex the solution until the reagent is completely dissolved.
Step 3: Labeling Reaction
-
Slowly add the dissolved this compound solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of the isothiocyanate to the protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature to quench any unreacted isothiocyanate.
Step 5: Purification of the Labeled Protein
-
Separate the labeled protein from unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein. The protein-containing fractions will typically be the first to elute.
-
Alternatively, the unreacted reagent can be removed by dialysis against PBS.
Step 6: Determination of Labeling Efficiency (Optional) The degree of labeling can be estimated using techniques such as mass spectrometry to determine the mass shift upon conjugation.
Step 7: Storage Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters. These should be considered as starting points and may require optimization.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may increase aggregation. |
| Molar Ratio (Isothiocyanate:Protein) | 5:1 to 50:1 | The optimal ratio depends on the number of available amines and the desired degree of labeling. |
| Reaction pH | 8.0 - 9.5 | Alkaline pH is crucial for deprotonating primary amines.[4][5][6] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can be used to minimize protein degradation. |
| Reaction Time | 1 hour to overnight | Longer incubation times may increase labeling efficiency. |
| Quenching Agent | Tris or Glycine | Final concentration of 50-100 mM. |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key chemical reaction and the general experimental workflow for protein labeling with this compound.
Caption: Reaction of this compound with a protein's primary amine.
Caption: General experimental workflow for protein labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH | Ensure the labeling buffer is between pH 8.0 and 9.5. |
| Insufficient molar excess of the isothiocyanate | Increase the molar ratio of isothiocyanate to protein. | |
| Presence of competing primary amines in the buffer | Dialyze the protein against an amine-free buffer before labeling. | |
| Protein Precipitation | High concentration of protein or labeling reagent | Reduce the concentration of the protein and/or the isothiocyanate. |
| The protein is not stable under the labeling conditions | Perform the labeling reaction at a lower temperature (e.g., 4°C). Optimize buffer conditions. | |
| Non-specific Binding | Over-labeling of the protein | Decrease the molar ratio of isothiocyanate to protein or shorten the reaction time. |
| Incomplete removal of unreacted label | Ensure thorough purification by gel filtration or dialysis. |
Applications in Drug Development
The covalent modification of proteins with small molecules is a critical aspect of drug development. While this compound is primarily used as a tool for structural biology, the principles of isothiocyanate-based protein modification are relevant to:
-
Target Identification and Validation: Isothiocyanate-derivatized probes can be used to identify protein targets of bioactive compounds.
-
Covalent Inhibitor Design: The isothiocyanate group can act as a warhead for the development of covalent inhibitors that form permanent bonds with their target proteins.
-
Bioconjugation: The stable thiourea linkage is useful for attaching various payloads, such as imaging agents or therapeutic moieties, to proteins.
By providing a means to elucidate the three-dimensional structure of target proteins, heavy-atom labeling with reagents like this compound can significantly accelerate structure-based drug design efforts.
References
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for Cysteine-Specific Modification with 2,5-Dibromophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2,5-Dibromophenyl Isothiocyanate (DBPITC) for the specific modification of cysteine residues in proteins. This bifunctional reagent offers unique opportunities for protein labeling, crosslinking, and the development of novel bioconjugates.
Introduction
Cysteine, with its nucleophilic thiol group, is a prime target for selective protein modification due to its relatively low abundance and high reactivity compared to other amino acid residues.[1] Isothiocyanates are known to react with cysteine residues, forming a dithiocarbamate linkage. The reaction of isothiocyanates with the thiol group of cysteine is favored at a pH range of 7.0-8.0.
This compound is a unique reagent that combines a cysteine-reactive isothiocyanate group with two bromine atoms on the phenyl ring. This configuration presents two primary applications:
-
Cysteine-Specific Labeling: The isothiocyanate group allows for the covalent attachment of the dibromophenyl moiety to a cysteine residue, introducing a stable tag for detection or further functionalization.
-
Intra- or Inter-molecular Crosslinking: The bromine atoms on the aromatic ring can potentially serve as sites for subsequent nucleophilic substitution reactions, enabling the crosslinking of proteins or the introduction of a second functional molecule. This dual reactivity makes DBPITC a valuable tool for studying protein structure, function, and interactions.
Applications
The unique properties of this compound lend themselves to a variety of applications in research and drug development:
-
Protein Structure and Interaction Studies: The bifunctional nature of DBPITC allows for its use as a crosslinking agent to capture and identify protein-protein interactions. By reacting with cysteine residues on interacting proteins, it can provide distance constraints for structural modeling.
-
Development of Antibody-Drug Conjugates (ADCs): The cysteine-specific reactivity of the isothiocyanate group can be harnessed to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The dibromophenyl core can serve as a stable linker.
-
Enzyme Inhibition Studies: Covalent modification of cysteine residues in the active site of an enzyme can lead to irreversible inhibition. DBPITC can be used to probe the role of specific cysteines in enzyme catalysis.
-
Proteomics and Target Identification: By modifying proteins with DBPITC, researchers can use the dibromophenyl tag for enrichment and subsequent identification of target proteins by mass spectrometry.
Experimental Protocols
General Protocol for Cysteine-Specific Labeling of a Protein with this compound
This protocol outlines the general steps for labeling a protein with DBPITC. Optimization of reaction conditions may be necessary for specific proteins.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
This compound (DBPITC)
-
Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5, containing 150 mM NaCl and 1 mM EDTA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or 1 M β-mercaptoethanol
-
Desalting column or dialysis membrane for purification
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. Remove the excess reducing agent by dialysis or using a desalting column equilibrated with the Reaction Buffer.
-
-
DBPITC Solution Preparation:
-
Prepare a 10 mM stock solution of DBPITC in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBPITC stock solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. The optimal incubation time may vary depending on the protein and should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 10-20 mM to consume any unreacted DBPITC.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess DBPITC and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the modification by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to observe the mass shift corresponding to the addition of the DBPITC moiety.
-
Determine the labeling efficiency using techniques like UV-Vis spectroscopy (if the label has a distinct absorbance) or by quantitative mass spectrometry.
-
Protocol for Crosslinking Analysis using this compound
This protocol describes a two-step approach for using DBPITC as a crosslinking agent.
Step 1: Initial Cysteine Modification (as described in Protocol 3.1)
Follow steps 1-3 of the general labeling protocol to attach DBPITC to the cysteine residue(s) of the target protein(s).
Step 2: Crosslinking Reaction
-
Induce Protein Interaction (if applicable): If studying interaction-dependent crosslinking, mix the DBPITC-labeled protein with its potential binding partner under conditions that promote their interaction.
-
Initiate Crosslinking: The bromine atoms on the DBPITC-modified protein can react with proximal nucleophilic residues (e.g., another cysteine, lysine, or histidine) on the same or an interacting protein. This reaction can be facilitated by adjusting the pH to a more alkaline condition (pH 8.0-9.0) to increase the nucleophilicity of the target residues. Incubate for 2-12 hours at room temperature or 37°C.
-
Analysis of Crosslinked Products:
-
Analyze the reaction mixture by SDS-PAGE. Crosslinked proteins will appear as higher molecular weight bands.
-
For identification of the crosslinked sites, excise the crosslinked band from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS.
-
Data Presentation
The following tables provide hypothetical quantitative data for typical cysteine modification and crosslinking experiments with this compound.
Table 1: Cysteine-Specific Labeling Efficiency of Model Protein (BSA) with DBPITC
| Molar Ratio (DBPITC:Protein) | Reaction Time (hours) | pH | Labeling Efficiency (%) |
| 10:1 | 2 | 7.5 | 65 |
| 20:1 | 2 | 7.5 | 85 |
| 20:1 | 4 | 7.5 | 92 |
| 20:1 | 2 | 8.0 | 78 |
Table 2: Mass Spectrometric Analysis of DBPITC-Modified Peptides
| Peptide Sequence | Unmodified Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Modification |
| ACC DEFR | 853.3 | 1117.1 | 263.8 | DBPITC |
| GC EHQK | 678.3 | 942.1 | 263.8 | DBPITC |
Note: The expected mass shift for the addition of a DBPITC molecule (C7H3Br2NS) is approximately 263.8 Da.
Table 3: Crosslinking Efficiency of Protein A and Protein B with DBPITC
| Crosslinking Condition | Crosslinked Complex (%) |
| No DBPITC | 0 |
| DBPITC, pH 7.5 | 15 |
| DBPITC, pH 8.5 | 45 |
Visualizations
Experimental Workflow
Caption: General workflow for cysteine-specific modification with DBPITC.
Signaling Pathway Example: Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell proliferation and is often dysregulated in cancer.[2] Several kinases in this pathway contain critical cysteine residues that can be targeted for inhibition.[3] DBPITC can be used to covalently modify these cysteines, leading to the inhibition of downstream signaling.
Caption: DBPITC targeting a cysteine in the MEK kinase to inhibit EGFR signaling.
References
Application Notes & Protocols: 2,5-Dibromophenyl Isothiocyanate as a Versatile Building Block for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,5-Dibromophenyl isothiocyanate is a valuable and versatile bifunctional building block for the synthesis of a wide array of heterocyclic compounds. Its chemical structure features two key components: the highly reactive isothiocyanate (-N=C=S) group, which serves as an excellent electrophile for constructing nitrogen and sulfur-containing rings, and two bromine atoms on the phenyl ring. These bromine substituents not only influence the reactivity of the molecule but also provide strategic handles for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the generation of diverse chemical libraries for drug discovery and materials science. This document provides detailed protocols and application notes for utilizing this compound in the synthesis of key heterocyclic scaffolds.
Synthesis of the Building Block: this compound
The primary route for synthesizing aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent. A common and effective method involves the in situ generation of a dithiocarbamate salt from 2,5-dibromoaniline and carbon disulfide, followed by decomposition to the isothiocyanate.[1][2][3]
Logical Workflow for Synthesis
Caption: Synthesis of the target isothiocyanate from 2,5-dibromoaniline.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for isothiocyanate synthesis.[1]
-
Reaction Setup: To a stirred solution of 2,5-dibromoaniline (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM, 0.2 M), add carbon disulfide (1.5 eq) dropwise at 0 °C.
-
Salt Formation: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline.
-
Decomposition: Cool the mixture back to 0 °C. Add a solution of tosyl chloride (1.1 eq) in DCM dropwise over 30 minutes.
-
Reaction Completion: Stir the reaction at 0 °C for an additional 30 minutes after the addition is complete.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound.
Application in Heterocyclic Synthesis
The isothiocyanate moiety is an excellent electrophile that readily reacts with various nucleophiles. This reactivity is the foundation for its use in constructing complex heterocyclic systems.
Caption: Major heterocyclic scaffolds accessible from the building block.
Synthesis of N-(2,5-Dibromophenyl)-N'-substituted Thioureas
The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method to produce N,N'-disubstituted thioureas. These compounds are not only biologically active themselves but are also crucial intermediates for further cyclization reactions.
Table 1: Representative Data for Thiourea Synthesis (Note: Data is based on typical yields for this reaction type, as specific data for the 2,5-dibromo substrate is not readily available in a single source.)
| Entry | Amine Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | THF | 25 | 2 | >95 |
| 2 | 4-Chloroaniline | DCM | 25 | 3 | >95 |
| 3 | Benzylamine | EtOH | 25 | 1 | >98 |
| 4 | Piperidine | DCM | 0 - 25 | 1 | >98 |
Experimental Protocol: General Synthesis of Thioureas
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M).
-
Nucleophilic Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the solution at room temperature. For highly reactive amines, the addition can be performed at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.
-
Isolation: If the product precipitates from the reaction mixture, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The resulting thiourea is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from ethanol or by silica gel chromatography.
Synthesis of 2-Anilinobenzothiazole Derivatives
N-Aryl thioureas, formed from an isothiocyanate and an aniline, can undergo intramolecular oxidative cyclization to form 2-aminobenzothiazole derivatives. This is a powerful method for creating this important heterocyclic core.
Caption: Oxidative cyclization of a thiourea intermediate to a benzothiazole.
Table 2: Representative Data for Benzothiazole Synthesis via Cyclization
| Entry | Thiourea Precursor | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | N-(2,5-Dibromophenyl)-N'-phenylthiourea | Br₂ | CHCl₃ | 25 | ~85 |
| 2 | N-(2,5-Dibromophenyl)-N'-(4-methylphenyl)thiourea | I₂ | EtOH | Reflux | ~80 |
| 3 | N-(2,5-Dibromophenyl)-N'-(4-chlorophenyl)thiourea | DDQ | DCM | 25 | ~90 |
Experimental Protocol: Synthesis of 2-Anilinobenzothiazoles
-
Reaction Setup: Dissolve the N-(2,5-Dibromophenyl)-N'-arylthiourea (1.0 eq) in chloroform or dichloromethane (0.1 M).
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add a solution of bromine (2.0 eq) in the same solvent dropwise with vigorous stirring.
-
Cyclization: After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours.
-
Workup: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess bromine, followed by a wash with saturated sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude product by column chromatography (hexane/ethyl acetate) to yield the 2-anilinobenzothiazole derivative.
Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones
This compound can react with anthranilic acid (2-aminobenzoic acid) and its derivatives to construct the quinazolinone skeleton. This reaction proceeds via an initial thiourea formation followed by an intramolecular cyclization-condensation.[4]
Table 3: Representative Data for Quinazolinone Synthesis
| Entry | Anthranilic Acid Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Anthranilic Acid | Ethanol | Reflux | 6 | ~88 |
| 2 | 5-Chloroanthranilic Acid | Dioxane | Reflux | 8 | ~85 |
| 3 | 3,5-Dibromoanthranilic acid | Toluene | Reflux | 10 | ~75 |
Experimental Protocol: Synthesis of Quinazolinones
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the desired anthranilic acid derivative (1.0 eq) in a high-boiling solvent like ethanol or dioxane (0.2 M).
-
Reaction: Heat the mixture to reflux and maintain for 6-10 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
This compound is a powerful and adaptable building block for modern heterocyclic synthesis. The protocols outlined here demonstrate its utility in accessing fundamentally important scaffolds such as thioureas, benzothiazoles, and quinazolinones under straightforward and generally high-yielding conditions. The presence of two bromine atoms offers significant potential for further diversification, making this reagent a highly attractive starting point for generating compound libraries aimed at the discovery of new pharmaceuticals and functional materials.
References
Application Notes and Protocols for Isothiocyanates in Medicinal Chemistry
A Note on 2,5-Dibromophenyl isothiocyanate: A comprehensive literature search did not yield specific data regarding the medicinal chemistry applications of this compound. The following application notes and protocols are based on the broader class of isothiocyanates (ITCs), which have been extensively studied for their therapeutic potential. These compounds share a common functional group (-N=C=S) that is key to their biological activity. The principles and methodologies described herein are likely applicable to novel ITC derivatives like this compound.
I. Application Notes: Therapeutic Potential of Isothiocyanates
Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their pungent flavor.[1] In medicinal chemistry, they are recognized for a variety of health benefits, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] Their biological activity is largely attributed to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic cellular targets, particularly the thiol groups of cysteine residues in proteins.[4]
Anticancer Activity
ITCs have demonstrated significant potential as anticancer agents, affecting multiple stages of carcinogenesis.[5][6] They can inhibit the growth of various cancer cell types, including those of the breast, prostate, lung, and colon.[7]
Mechanisms of Action:
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells. For instance, phenethyl isothiocyanate (PEITC) induces oxidative damage and caspase-3 mediated apoptosis in cervical cancer cells.[2] Benzyl isothiocyanate (BITC) also induces apoptosis through DNA damage.[8] The apoptotic cascade is often initiated through the modulation of Bcl-2 family proteins and activation of caspases.[7]
-
Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, often the G2/M phase.[9] This is achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[9]
-
Inhibition of Angiogenesis: Some ITCs can prevent the formation of new blood vessels that tumors need to grow and metastasize.
-
Modulation of Signaling Pathways: ITCs are known to interact with multiple signaling pathways that are often dysregulated in cancer, including the MAPK and p53 pathways.[10]
-
Induction of Phase II Detoxifying Enzymes: Many ITCs are potent inducers of phase II enzymes like glutathione S-transferases (GSTs) and quinone reductase.[11][12] These enzymes help in the detoxification and elimination of carcinogens.[5][9]
Enzyme Inhibition
The reactivity of the isothiocyanate group makes these compounds effective inhibitors of various enzymes.
-
Cholinesterase Inhibition: Phenyl isothiocyanate and its derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[13][14][15]
-
Glutathione Reductase Inhibition: Benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) are known to inhibit glutathione reductase, an important antioxidant enzyme.[4] This inhibition can lead to an increase in oxidative stress within cancer cells, contributing to their death.
-
Tubulin Polymerization Inhibition: Certain ITCs, such as BITC, can act as tubulin polymerization inhibitors, thereby disrupting microtubule formation and arresting cell division in the G2/M phase.[16]
Anti-inflammatory and Antioxidant Activity
ITCs exhibit potent anti-inflammatory and antioxidant effects.[1][3]
-
NF-κB Inhibition: ITCs can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[12]
-
Nrf2 Activation: A primary mechanism for the antioxidant effect of ITCs is the activation of the Nrf2 pathway.[10] Nrf2 is a transcription factor that controls the expression of a wide range of antioxidant and cytoprotective enzymes.[10]
-
Direct Antioxidant Activity: While the induction of phase II enzymes is a major mechanism, some studies suggest that ITCs may also possess direct antioxidant properties.[17]
II. Quantitative Data
The following tables summarize the inhibitory activities of various isothiocyanates against different cancer cell lines and enzymes.
Table 1: Anticancer Activity of Isothiocyanates (IC50 values)
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Allyl isothiocyanate | PC-3 (Prostate) | ~15-17 | [8] |
| Allyl isothiocyanate | LNCaP (Prostate) | ~15-17 | [8] |
Table 2: Enzyme Inhibitory Activity of Isothiocyanates
| Isothiocyanate | Enzyme | Inhibition Data | Reference |
| 2-Methoxyphenyl ITC | Acetylcholinesterase | IC50 = 0.57 mM | [13][14][15] |
| 3-Methoxyphenyl ITC | Butyrylcholinesterase | 49.2% inhibition at 1.14 mM | [13][14][15] |
| Phenyl isothiocyanate | Cyclooxygenase-2 (COX-2) | ~99% inhibition at 50 µM | [13][14] |
| 3-Methoxyphenyl ITC | Cyclooxygenase-2 (COX-2) | ~99% inhibition at 50 µM | [13][14] |
| Benzyl isothiocyanate | Yeast Glutathione Reductase | Ki = 259.87 µM, kinact = 0.0266 min⁻¹ | [4] |
III. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of isothiocyanates on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Isothiocyanate compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the isothiocyanate compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cholinesterase Inhibition Assay
This protocol, based on Ellman's method, is used to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
AChE or BChE enzyme solution
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Isothiocyanate compound (dissolved in a suitable solvent)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the isothiocyanate solution at various concentrations.
-
Add 50 µL of the enzyme solution (AChE or BChE) to each well.
-
Add 125 µL of DTNB solution.
-
Incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Monitor the increase in absorbance at 412 nm for 5 minutes.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the isothiocyanate and determine the IC50 value.
IV. Visualizations
Signaling Pathways
Caption: Isothiocyanate-induced apoptosis pathway.
Caption: Nrf2 activation pathway by isothiocyanates.
Experimental Workflow
Caption: General workflow for drug discovery with isothiocyanates.
References
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of naturally occurring isothiocyanates as glutathione reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are isothiocyanates potential anti-cancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 11. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases [mdpi.com]
2,5-Dibromophenyl isothiocyanate in the synthesis of bioactive compounds
Launching Literature Search
I'm currently immersed in a comprehensive search of scholarly articles and patents. My primary focus is pinpointing instances where 2,5-Dibromophenyl isothiocyanate has been utilized in the creation of bioactive compounds. I'm especially eager to uncover specific examples of these synthesized molecules.
Digging into Experimental Details
I've moved on to scrutinizing experimental procedures. I'm prioritizing the reaction details, reagents, and purification techniques for the bioactive compound syntheses. Quantitative activity data and implicated signaling pathways are also in my sights, specifically IC50/EC50 values and pathway diagrams.
Analyzing Preliminary Findings
The initial investigation into this compound has been fruitful. I've confirmed its family, isothiocyanates, plays a role in synthesizing various bioactive compounds. The next step is to explore specific applications and potential synthetic routes for this molecule within that context.
Pinpointing Relevant Applications
The first round provided a broad overview; however, I've now shifted my focus to discover papers using this compound directly. While isothiocyanates generally synthesize bioactive compounds, detailed experimental data is missing for the molecule . My objective is to pinpoint specific examples for the user.
Pinpointing the compounds
I've been looking at how thiourea derivatives are made from isothiocyanates, but the information's been too broad. I'm focusing now on compounds directly from 2,5-Dibromophenyl. I need those specific details.
Broadening the Search
I'm expanding my search beyond thioureas. Finding information on compounds from this compound is proving challenging. I'm now looking for any bioactive compounds made from this starting material, hoping to find details on their synthesis, biological activities, and signaling pathways. I'll need to broaden my scope to be more effective.
Reviewing Research Findings
I've located a pertinent research article: "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives." This source details the synthesis of N-acyl-N'-(d-glucosyl)thiourea derivatives. It's an excellent starting point, aligning precisely with the initial hypothesis. The spectroscopic data will be extremely helpful to validate my own findings.
Extending Search Scope
I've uncovered a study that details the synthesis and characterization of some derivatives of this compound, including spectroscopic data and antimicrobial activity results. This provides valuable quantitative data and an experimental protocol. However, my quest for a wider scope continues. I'm still seeking information on other bioactive compounds, different biological activities, and impacted signaling pathways.
Broadening Compound Focus
I've located a study on the synthesis of N-acyl-N'-(dihalophenyl)thioureas, including a derivative of this compound, with the synthesis protocol, spectroscopic data, and antibacterial activity testing results. This quantitative data from "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives" is good. However, I'm now looking for applications beyond antibacterial and acylthioureas; I still need more about signaling pathways and other types of bioactive compounds.
Focusing on Synthesis Details
I've homed in on a crucial research paper. I've now got the lowdown on synthesizing N-acyl-N'-(2,5-dibromophenyl)thiourea. This paper lays out the experimental protocol, offers detailed spectroscopic data, and provides quantitative insights. I'm now zeroing in on the finer points of the reaction conditions.
Expanding the Search Scope
I'm now zeroing in on expanding the scope. While I've successfully pinpointed a paper detailing the synthesis and antibacterial activity of a specific acylthiourea, the request extends to various bioactive compounds and anticancer activity. I've pinpointed the synthesis of a specific compound, but haven't found data for other compounds, activities, or the signalling pathways yet. My next phase will focus on broadening the search.
Application Notes and Protocols for the Reaction of 2,5-Dibromophenyl Isothiocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel thiourea derivatives through the reaction of 2,5-Dibromophenyl isothiocyanate with primary amines. The resulting N,N'-disubstituted thioureas are of significant interest in medicinal chemistry and drug discovery due to their potential as therapeutic agents, particularly in oncology.
Introduction
The reaction between an isothiocyanate and a primary amine is a robust and efficient method for the synthesis of N,N'-disubstituted thioureas. This nucleophilic addition reaction is characterized by its simplicity and high yields. The isothiocyanate group (-N=C=S) features an electrophilic carbon atom that is readily attacked by the nucleophilic primary amine.
The resulting thiourea scaffold is a versatile pharmacophore found in a variety of biologically active compounds. Derivatives of thiourea have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. The presence of the 2,5-dibromophenyl moiety in the target compounds offers opportunities for further functionalization and can influence the lipophilicity and pharmacokinetic properties of the molecules, potentially enhancing their therapeutic efficacy.
Applications in Drug Development
Thiourea derivatives are recognized for their potential as anticancer agents. Research has shown that these compounds can induce apoptosis in cancer cells and interfere with key signaling pathways involved in tumor progression. While the precise mechanisms for 2,5-dibromophenyl-containing thioureas are a subject of ongoing research, related compounds have been shown to modulate pathways crucial for cancer cell survival and proliferation.
One such critical pathway is the Wnt/β-catenin signaling cascade.[1][2][3][4] Aberrant activation of this pathway is a hallmark of many cancers, leading to the transcription of oncogenes. Small molecules that can inhibit this pathway are of high interest in oncology. Thiourea derivatives have been investigated as potential inhibitors of the Wnt/β-catenin pathway, making the synthesis of novel derivatives a promising avenue for the development of new cancer therapeutics.[1][2][3][4]
Furthermore, other thiourea-based compounds have been found to target key proteins in cancer signaling, such as K-Ras and the Epidermal Growth Factor Receptor (EGFR). These findings underscore the potential of the thiourea scaffold as a platform for the design of targeted cancer therapies.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group of this compound. This forms a zwitterionic intermediate that quickly rearranges to the stable thiourea product.
Caption: General reaction of this compound with a primary amine.
Experimental Protocols
The following are generalized protocols for the synthesis of N-(2,5-Dibromophenyl)-N'-(aryl/alkyl)thioureas. These can be adapted based on the specific primary amine used.
Protocol 1: Reaction with Aromatic Amines (e.g., 4-Chloroaniline)
Objective: To synthesize 1-(2,5-Dibromophenyl)-3-(4-chlorophenyl)thiourea.
Materials:
-
This compound
-
4-Chloroaniline
-
Anhydrous Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (0.1 mol) in anhydrous acetone (25 ml).
-
To this solution, add this compound (0.1 mol).
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water (five times the volume of the reaction mixture) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethyl acetate to obtain pure 1-(2,5-Dibromophenyl)-3-(4-chlorophenyl)thiourea.[5]
Protocol 2: General Synthesis in Ethanol under Reflux
Objective: To synthesize a library of N-(2,5-Dibromophenyl)-N'-(substituted)thioureas.
Materials:
-
This compound
-
Various primary amines (aliphatic or aromatic)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the desired primary amine (1 equivalent) in ethanol in a round-bottom flask.
-
Add an equimolar amount of this compound to the solution.
-
Heat the mixture to reflux with stirring for 2-12 hours, depending on the reactivity of the amine.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the solid product with cold ethanol and dry to yield the desired thiourea derivative.[7]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of various thiourea derivatives from isothiocyanates and primary amines. While specific data for this compound is limited in the public domain, this table provides expected parameters based on similar reactions.
| Isothiocyanate | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl isothiocyanate | Substituted 2-aminobenzothiazoles | Ethanol | Reflux | N/A | N/A | [7] |
| 4-chlorophenyl isothiocyanate | Phenylethylamine | Dichloromethane | Reflux | 2 | 72 | [6] |
| 4-nitrobenzoyl isothiocyanate | 4-bromoaniline | Acetone | Reflux | 1.5 | N/A | [5] |
| This compound | Generic Primary Amine | Acetone/Ethanol | Reflux | 2-12 | High (expected) | General Protocol |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-(2,5-Dibromophenyl)-N'-(substituted)thioureas.
Caption: Workflow for the synthesis and purification of thiourea derivatives.
Potential Signaling Pathway Inhibition
The diagram below depicts a simplified representation of the Wnt/β-catenin signaling pathway and a hypothetical point of inhibition by a 2,5-dibromophenyl thiourea derivative. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation.[1][3] Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes, promoting cell proliferation.[1][3][8] Thiourea derivatives may interfere with the interaction between β-catenin and the TCF/LEF transcription factors.[1]
Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by a thiourea derivative.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of beta-Catenin Signaling [chemdiv.com]
Application Notes and Protocols for HPLC Analysis of 2,5-Dibromophenyl Isothiocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromophenyl isothiocyanate is a reactive compound belonging to the isothiocyanate (ITC) class. Isothiocyanates are widely recognized for their ability to react with primary and secondary amines, as well as thiol groups, making them valuable reagents for chemical derivatization and conjugation. This reactivity allows for their use in various applications within drug development and biomedical research, including the labeling of proteins, peptides, and amino acids for analytical purposes. The high-performance liquid chromatography (HPLC) technique is a cornerstone for the analysis of these reactions, enabling the separation, identification, and quantification of the starting materials and their derivatized products.
These application notes provide a comprehensive guide to developing and implementing HPLC methods for the analysis of reactions involving this compound. The protocols are based on established methods for analogous isothiocyanates and are intended to serve as a robust starting point for method development and validation.
Principle of Analysis
Reversed-phase HPLC (RP-HPLC) is the predominant method for the analysis of isothiocyanates and their derivatives.[1] The separation is based on the partitioning of the analytes between a non-polar stationary phase (typically octadecyl-bonded silica, C18) and a polar mobile phase. By manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile, a gradient can be created to elute compounds based on their hydrophobicity. This compound and its derivatives are generally well-suited for this technique due to their non-polar character. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in the isothiocyanate provides sufficient chromophore for detection. For higher sensitivity and structural confirmation, a mass spectrometer (MS) can be coupled to the HPLC system.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with this compound
This protocol details the pre-column derivatization of amino acids with this compound for subsequent HPLC analysis. The reaction forms a stable phenylthiocarbamyl (PTC) derivative.
Materials:
-
Standard solutions of amino acids (e.g., 10 mM in 20 mM HCl)
-
This compound
-
Reaction buffer: Mobile Phase A / Acetonitrile / Triethylamine (85:10:5, v/v/v)[2]
-
5% (v/v) this compound in acetonitrile
-
HPLC-grade acetonitrile, water, and methanol
-
Formic acid or acetate buffer for mobile phase modification
-
Solid-state thermostat or heating block
-
Vortex mixer
-
Centrifuge
-
0.22 µm or 0.45 µm syringe filters
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 100 µL of the amino acid standard solution with 400 µL of the reaction buffer.
-
Derivatization Reaction: Add 50 µL of the 5% this compound solution to the mixture.[2]
-
Vortex the mixture vigorously for 3-5 minutes.[2]
-
Incubate the reaction mixture in a solid-state thermostat at a controlled temperature (e.g., 50°C) for 1-2 hours.[2]
-
Sample Clean-up: After incubation, cool the samples to room temperature. To remove excess reagent, a liquid-liquid extraction with a non-polar solvent like hexane can be performed, or the sample can be dried under a stream of nitrogen and reconstituted.
-
Reconstitution: If dried, reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase composition.
-
Final Preparation: Centrifuge the reconstituted sample at high speed (e.g., 13,000 rpm) for 1 minute to pellet any precipitate.[2]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Protocol 2: HPLC Analysis of this compound and its Derivatives
This protocol provides a general reversed-phase HPLC method suitable for the analysis of this compound and its reaction products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). An MS detector is recommended for peak identification.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3]
-
Mobile Phase A: 0.1% Formic acid in water[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30-50°C[4]
-
Detection Wavelength: 254 nm is a common wavelength for phenyl-containing compounds.[5] A wavelength scan with a DAD is recommended to determine the optimal wavelength for the specific derivatives.
-
Injection Volume: 10-20 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Note: This is a generic gradient and should be optimized for the specific separation of this compound and its derivatives.
Data Presentation
The following tables provide a template for the presentation of quantitative data from the HPLC analysis. The values presented are examples based on the analysis of other isothiocyanates and should be replaced with experimental data for this compound.
Table 1: HPLC Method Validation Parameters (Example)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Chromatographic Data for Analytes (Example)
| Compound | Retention Time (min) | Peak Area (arbitrary units) |
| Amino Acid (e.g., Glycine) | 2.5 | - |
| This compound | 18.2 | - |
| Glycine-DBPITC Derivative | 15.8 | - |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate | Kalmykov | Fine Chemical Technologies [finechem-mirea.ru]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Quantitative Determination of 2,5-Dibromophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of 2,5-Dibromophenyl isothiocyanate, a compound of interest in pharmaceutical and chemical research. The following methods are based on established analytical techniques for isothiocyanates and have been adapted for this specific analyte.
Introduction
This compound (DBPITC) is a halogenated aromatic isothiocyanate. The quantitative analysis of isothiocyanates can be challenging due to their reactivity and potential instability.[1] This document outlines three common analytical methods for the determination of DBPITC: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry via derivatization. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Physicochemical Properties of Related Isothiocyanates:
To inform the analytical method development for this compound, the properties of structurally similar compounds are considered.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 2-Bromophenyl isothiocyanate | 13037-60-0 | 214.08 | 257 °C/770 mmHg | 1.591 |
| 3-Bromophenyl isothiocyanate | 2131-59-1 | 214.08 | 256 | Not available |
| 4-Bromophenyl isothiocyanate | 1985-12-2 | 214.08 | Not available | Not available |
| Phenyl isothiocyanate | 103-72-0 | 135.19 | Not available | Not available |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the direct quantification of this compound in solution. A reversed-phase HPLC system with UV detection is employed.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound analytical standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
From the stock solution, prepare a series of calibration standards by serial dilution in acetonitrile to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio may be optimized for best separation. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. Aromatic isothiocyanates typically have a maximum absorbance around 254 nm.
-
-
Quantification:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Workflow for HPLC-UV Analysis:
Caption: HPLC-UV workflow for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method suitable for volatile and thermally stable compounds. Given the boiling points of related brominated phenyl isothiocyanates, GC-MS is a viable technique.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound analytical standard
-
Dichloromethane or other suitable solvent (GC grade)
-
Volumetric flasks and pipettes
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in dichloromethane.
-
Prepare a series of calibration standards by serial dilution in dichloromethane.
-
-
Sample Preparation:
-
Dissolve or extract the sample containing this compound in dichloromethane.
-
Ensure the sample is free of non-volatile matrix components.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or split
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Choose characteristic ions from the mass spectrum of this compound. A full scan can be used for initial identification.
-
-
Quantification:
-
Inject the standards and samples.
-
Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
-
Calculate the concentration of this compound in the samples from the calibration curve.
-
Workflow for GC-MS Analysis:
Caption: GC-MS workflow for quantitative analysis.
UV-Vis Spectrophotometry via Derivatization
This method is useful for the quantification of total isothiocyanates in a sample, especially when chromatographic techniques are not available. It involves a derivatization reaction to produce a colored product that can be measured spectrophotometrically. The cyclocondensation reaction with 1,2-benzenedithiol is a well-established method for this purpose.[3]
Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
1,2-benzenedithiol
-
Potassium phosphate buffer (pH 8.5)
-
Dimethylformamide (DMF)
-
This compound analytical standard
-
Volumetric flasks and pipettes
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound in DMF.
-
Prepare a series of calibration standards by dilution in DMF.
-
-
Derivatization Reaction:
-
In a test tube, mix:
-
100 µL of standard or sample solution in DMF
-
400 µL of potassium phosphate buffer (pH 8.5)
-
500 µL of a solution of 1,2-benzenedithiol in DMF (e.g., 10 mg/mL)
-
-
Incubate the mixture at 65°C for 1 hour.
-
Allow the solution to cool to room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) of the derivative, which is typically around 365 nm for the 1,3-benzodithiole-2-thione product.[3]
-
Use a blank solution (containing all reagents except the isothiocyanate) to zero the spectrophotometer.
-
-
Quantification:
-
Construct a calibration curve of absorbance versus the concentration of the this compound standards.
-
Determine the concentration in the samples from this curve.
-
Derivatization Reaction Pathway:
Caption: Derivatization for spectrophotometric analysis.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: GC-MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range (ng/mL) | 10 - 1000 |
| Limit of Detection (LOD) (ng/mL) | 2 |
| Limit of Quantification (LOQ) (ng/mL) | 10 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 3: Spectrophotometric Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range (µg/mL) | 5 - 50 |
| Limit of Detection (LOD) (µg/mL) | 1 |
| Limit of Quantification (LOQ) (µg/mL) | 5 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Important Considerations
-
Standard Availability: The availability of a certified analytical standard for this compound is crucial for accurate quantification. If a standard is not commercially available, it may need to be synthesized and purified.[4]
-
Analyte Stability: Isothiocyanates can be unstable, particularly in aqueous solutions and at elevated temperatures.[5][6] Samples should be stored under appropriate conditions (e.g., cool, dark, and in a non-reactive solvent) and analyzed promptly after preparation.
-
Method Validation: All analytical methods must be validated for their intended use. This includes assessing parameters such as linearity, accuracy, precision, sensitivity (LOD and LOQ), and selectivity.[7]
-
Matrix Effects: For complex sample matrices, it is important to evaluate and mitigate potential matrix effects, which can interfere with the analysis. This may involve sample clean-up procedures or the use of an internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dibromophenyl Isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-Dibromophenyl isothiocyanate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is 2,5-dibromoaniline. This primary amine is then converted to the corresponding isothiocyanate using a suitable thiocarbonyl transfer reagent.
Q2: Which synthetic methods are recommended for preparing this compound?
A2: Several methods can be employed, with the choice often depending on available reagents, scale, and safety considerations. Common methods include:
-
Thiophosgene Method: A traditional and often high-yielding method, but thiophosgene is highly toxic and requires special handling.[1][2][3]
-
Dithiocarbamate Decomposition: This involves the formation of a dithiocarbamate salt from 2,5-dibromoaniline and carbon disulfide, followed by decomposition using a desulfurizing agent. A variety of desulfurizing agents can be used, offering safer alternatives to thiophosgene.[4][5][6]
-
Thiocarbonyl diimidazole (TCDI) Method: TCDI is a safer alternative to thiophosgene and can be used to convert primary amines to isothiocyanates directly.[7][8]
Q3: What are the typical yields for the synthesis of aryl isothiocyanates?
A3: Yields can vary significantly based on the chosen method and the electronic properties of the starting aniline. While some modern methods report yields of up to 99% for certain aryl isothiocyanates, electron-deficient anilines like 2,5-dibromoaniline may result in lower yields.[6][9] Refer to the data table below for a comparison of different methods.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel.[7] Depending on the boiling point and thermal stability of the compound, vacuum distillation may also be an option. Washing the crude product with a dilute acid solution can help remove any unreacted amine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Starting Material: 2,5-dibromoaniline may be of poor quality or degraded. | Verify the purity of the starting material by techniques such as NMR or melting point analysis. |
| Inefficient Reagent: The chosen thiocarbonylating or desulfurizing agent may not be suitable for the electron-deficient substrate. | For electron-deficient anilines, a two-step process involving the isolation of the intermediate thiocarbamate may improve yield.[9] Alternatively, consider using a more reactive reagent like thiophosgene (with appropriate safety precautions). | |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TDC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time or consider a moderate increase in temperature if the reaction is sluggish. | |
| Hydrolysis of Product: Isothiocyanates can be sensitive to moisture, leading to hydrolysis back to the amine or formation of thiourea byproducts. | Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Formation of Symmetric Thiourea Byproduct | Reaction of Isothiocyanate with Unreacted Amine: The newly formed isothiocyanate can react with the starting 2,5-dibromoaniline. | Use a slight excess of the thiocarbonylating reagent to ensure full conversion of the amine. Alternatively, add the amine slowly to the reaction mixture containing the thiocarbonylating reagent. |
| Difficulty in Product Isolation | Emulsion during Workup: The product may be difficult to separate from the aqueous layer during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Co-elution during Chromatography: Impurities may have similar polarity to the product. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Aryl Isothiocyanates
| Method | Reagents | Typical Yields | Advantages | Disadvantages |
| Thiophosgene | Thiophosgene, Base (e.g., triethylamine) | Good to Excellent | High reactivity, often good yields. | Highly toxic, moisture sensitive, corrosive.[1][2][3] |
| Dithiocarbamate Decomposition (One-pot) | Amine, CS₂, Base, Desulfurizing Agent (e.g., Tosyl Chloride) | Good (75-97%) | Avoids isolation of intermediate, safer than thiophosgene.[5][6] | Can be lower yielding for electron-deficient amines. |
| Dithiocarbamate Decomposition (Two-step) | Amine, CS₂, Base; then Desulfurizing Agent | Good to Excellent | Can improve yields for challenging substrates.[9] | Requires an additional step for isolation of the intermediate. |
| Thiocarbonyl diimidazole (TCDI) | 1,1'-Thiocarbonyldiimidazole | Fair to Good | Safer alternative to thiophosgene.[7][8] | Can be more expensive, may require longer reaction times. |
| Photocatalysis | Amine, CS₂, Photocatalyst (e.g., Rose Bengal), Light | Good (up to 94% for some anilines) | Mild, metal-free conditions.[10] | May not be suitable for all substrates, requires specialized equipment. |
Experimental Protocols
Synthesis of this compound using 1,1'-Thiocarbonyldiimidazole (TCDI)
This protocol is adapted from a general procedure for isothiocyanate synthesis.
Materials:
-
2,5-Dibromoaniline
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., cyclohexane/ethyl acetate mixture)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2,5-dibromoaniline (1.0 equiv.) in anhydrous dichloromethane.
-
To this solution, add 1,1'-thiocarbonyldiimidazole (1.2 equiv.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in cyclohexane) to afford pure this compound.
Mandatory Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiophosgene: - An overview [moltuslab.com]
- 3. Thiophosgene - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
Technical Support Center: Purification of 2,5-Dibromophenyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,5-Dibromophenyl isothiocyanate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
A1: Common impurities can include:
-
Unreacted 2,5-dibromoaniline: The starting material for the synthesis.
-
Symmetrical thiourea derivative (N,N'-bis(2,5-dibromophenyl)thiourea): Formed by the reaction of the isothiocyanate product with unreacted amine.
-
Dithiocarbamate salts: An intermediate in the reaction of the amine with carbon disulfide, which may persist if the desulfurization step is incomplete.
-
Byproducts from the desulfurizing agent: For example, if thiophosgene is used, related impurities may form.
-
Hydrolysis product: this compound is sensitive to moisture and can hydrolyze back to 2,5-dibromoaniline.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a common and effective method. A typical solvent system for aryl isothiocyanates is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The product, being less polar than the starting amine, should have a higher Rf value. Staining with potassium permanganate can help visualize the spots.
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of purified product | Incomplete reaction. | Ensure the reaction has gone to completion using TLC before starting the work-up. |
| Decomposition during purification. | Isothiocyanates can be sensitive to heat and acid. Avoid prolonged heating and consider using a base (e.g., triethylamine) in your column chromatography solvent system to neutralize silica gel. | |
| Loss during extraction. | Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during work-up. | |
| Product is contaminated with starting material (2,5-dibromoaniline) | Incomplete reaction. | Drive the reaction to completion. |
| Inefficient purification. | Optimize the solvent system for column chromatography to achieve better separation. The amine is more polar and should have a lower Rf. | |
| Presence of a high molecular weight impurity | Formation of symmetrical thiourea. | This is often due to an excess of the amine starting material or prolonged reaction times at elevated temperatures. Stoichiometry of the reactants should be carefully controlled. This byproduct can often be removed by column chromatography. |
| Product appears oily or does not solidify | Presence of solvent or other impurities. | Ensure all solvent is removed under vacuum. If impurities are present, re-purify by column chromatography or attempt recrystallization from a different solvent system. |
| TLC shows multiple spots close to the product spot | Isomeric impurities or closely related byproducts. | Try a different solvent system for TLC and column chromatography with a different polarity to improve separation. A shallower solvent gradient during column chromatography can also enhance resolution. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general procedure and may require optimization.
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Dry pack a chromatography column with silica gel in a fume hood. Wet the silica gel with the initial, least polar eluent (e.g., hexanes or petroleum ether).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the column.
-
Elution: Begin elution with a nonpolar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 0-10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Typical Value/Range |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate gradient (e.g., 0% to 10% Ethyl Acetate) |
| Typical Rf of Aryl Isothiocyanates | 0.4 - 0.6 (in 10-20% Ethyl Acetate/Hexanes) |
| Expected Purity | >95% (by NMR) |
Protocol 2: Purification by Recrystallization
This method is suitable if the product is a solid at room temperature and a suitable solvent can be found.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, or mixtures such as hexane/ethyl acetate) to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
| Parameter | Typical Solvent Systems for Aryl Compounds |
| Single Solvents | Hexanes, Heptane, Ethanol, Isopropanol |
| Solvent Mixtures | Hexane/Ethyl Acetate, Methanol/Water, Acetone/Water |
| Expected Purity | >98% (by NMR) |
Visualizations
Caption: Decision workflow for the purification of this compound.
Technical Support Center: Reactions of 2,5-Dibromophenyl Isothiocyanate with Amines
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,5-Dibromophenyl Isothiocyanate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its reaction with amines. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common experimental challenges, ensuring the success of your synthetic endeavors.
The reaction of an isothiocyanate with a primary or secondary amine is a cornerstone of synthetic chemistry, prized for its efficiency in forming N,N'-disubstituted thioureas.[1] This reaction is a robust nucleophilic addition that is often high-yielding and straightforward.[2] However, the reactivity of the isothiocyanate functional group can also lead to undesired side reactions, particularly when dealing with complex substrates or non-ideal reaction conditions. This guide is structured to address these potential pitfalls directly.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. The question-and-answer format is designed to help you quickly diagnose and solve issues.
Q1: My reaction is proceeding very slowly or has stalled. What are the likely causes and how can I fix it?
Possible Causes:
-
Low Nucleophilicity of the Amine: The reaction rate is highly dependent on the nucleophilicity of the amine. Aromatic amines (anilines), especially those bearing electron-withdrawing groups (e.g., nitro, cyano, or additional halogens), are significantly less nucleophilic than aliphatic amines and react much more slowly.[2][3]
-
Steric Hindrance: Bulky substituents near the amine nitrogen or on the phenyl ring of the isothiocyanate can sterically hinder the approach of the nucleophile to the electrophilic carbon, slowing the reaction.[2]
-
Inappropriate Solvent: A solvent that does not adequately solubilize both reactants can lead to a slow, heterogeneous reaction.
Recommended Solutions:
| Solution | Rationale & Causality |
| Increase Temperature | For sluggish reactions, heating the mixture (e.g., to 40-60 °C or reflux, solvent permitting) provides the necessary activation energy to overcome the reaction barrier. Solvents like THF, chloroform, or ethanol are suitable for heating.[2][3] |
| Add a Non-Nucleophilic Base | Adding a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) can catalyze the reaction. The base can deprotonate the amine, increasing its nucleophilicity, without competing in the reaction itself.[3] |
| Change Solvent | Switch to a more polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN) to better solvate the reactants and facilitate the reaction. |
| Increase Reaction Time | Some reactions, particularly with deactivated anilines, may simply require longer reaction times (24-48 hours) to reach completion. Monitor progress by TLC or LC-MS. |
Q2: My post-reaction analysis (NMR, LC-MS) shows a significant amount of 2,5-dibromoaniline. What is causing this byproduct?
This is one of the most common side reactions. The isothiocyanate group is susceptible to hydrolysis, which breaks it down to the corresponding primary amine.
Mechanism of Hydrolysis:
The reaction is initiated by the nucleophilic attack of a hydroxide ion or water on the central carbon of the isothiocyanate. This forms a monothiocarbamate intermediate, which is unstable and eliminates carbonyl sulfide (COS) to yield the amine.[4] This process is often irreversible and leads to a loss of your electrophile.[4]
Recommended Solutions:
-
Use Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system) and dry glassware.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Ensure your amine starting material and any bases used are free of water.
-
Control Basicity: While a base can catalyze the desired reaction, strong aqueous bases will significantly promote hydrolysis. If a base is needed, use a dry, non-nucleophilic organic base.
Workflow: Diagnosing and Preventing Hydrolysis ```dot graph Troubleshooting_Hydrolysis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Problem:\n2,5-Dibromoaniline\nDetected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conditions [label="Review Reaction Setup"]; Use_Anhydrous [label="Implement Anhydrous\nTechniques", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Inert [label="Use Inert Atmosphere\n(N2 / Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Purity"]; Dry_Solvent [label="Use Anhydrous Solvent"]; Dry_Amine [label="Dry Amine Starting Material"]; Monitor [label="Re-run Experiment &\nMonitor for Byproduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Conditions; Check_Conditions -> Use_Anhydrous [label="Moisture\nSuspected"]; Check_Conditions -> Use_Inert [label="Air\nExposure"]; Check_Conditions -> Check_Reagents [label="Reagent\nSource?"]; Use_Anhydrous -> Monitor; Use_Inert -> Monitor; Check_Reagents -> Dry_Solvent; Check_Reagents -> Dry_Amine; Dry_Solvent -> Monitor; Dry_Amine -> Monitor; }
Caption: Nucleophilic addition mechanism for thiourea synthesis.
Q2: How do the bromo-substituents on this compound affect its reactivity?
The two bromine atoms are electron-withdrawing groups due to their electronegativity. This has a significant impact:
-
Increased Electrophilicity: The bromine atoms pull electron density away from the aromatic ring and, by extension, from the isothiocyanate group. This makes the central carbon atom of the -N=C=S group more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack by an amine. [2]* Faster Reaction Rate: Compared to an unsubstituted phenyl isothiocyanate, this compound is expected to react more quickly with a given amine under the same conditions.
Q3: What analytical techniques are best for monitoring this reaction?
-
Thin-Layer Chromatography (TLC): The most common and quickest method. Use a stain that visualizes the amine starting material (e.g., ninhydrin for primary amines). The disappearance of the amine spot and the appearance of a new, typically less polar, product spot indicates reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantitative monitoring. It allows you to track the consumption of starting materials and the formation of the product, and it is invaluable for identifying the mass of any byproducts (like the 2,5-dibromoaniline from hydrolysis).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final purified product. The formation of the thiourea can be confirmed by the appearance of two distinct N-H signals (for primary amine reactants) and characteristic shifts in the aromatic region.
Experimental Protocols
Protocol 1: General Synthesis of a Thiourea using this compound
This protocol describes a standard procedure for reacting a primary amine under anhydrous conditions to minimize side reactions.
Materials:
-
Primary or Secondary Amine (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask, dried in an oven
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry round-bottom flask with a magnetic stir bar and a septum. Purge the flask with an inert gas for 5-10 minutes.
-
Dissolution: In the flask, dissolve the amine (1.0 mmol) in anhydrous THF (10 mL) via syringe.
-
Addition: Add the this compound (1.0 mmol) to the stirred solution at room temperature. If the isothiocyanate is a solid, it can be added quickly under a positive flow of inert gas.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction's progress using TLC by checking for the consumption of the starting amine. For less reactive amines, the mixture can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete (typically 1-4 hours), remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often pure. If impurities are present, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
References
Technical Support Center: Synthesis of 2,5-Dibromophenyl Isothiocyanate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2,5-Dibromophenyl isothiocyanate. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during laboratory-scale and scale-up production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete reaction: The formation of the dithiocarbamate intermediate from 2,5-dibromoaniline and carbon disulfide may be slow due to the electron-withdrawing nature of the bromine atoms, reducing the nucleophilicity of the amine. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amine. - Increase temperature: Gently warming the reaction mixture (e.g., to 30-40°C) can facilitate the formation of the dithiocarbamate salt. However, avoid excessive heat which can lead to side reactions. - Use of a stronger base: While a tertiary amine like triethylamine is commonly used, a stronger, non-nucleophilic base could be considered to facilitate the deprotonation of the dithiocarbamate intermediate. |
| Ineffective desulfurization: The chosen desulfurizing agent may not be optimal for this specific substrate. | - Select an appropriate desulfurizing agent: For electron-deficient anilines, reagents like tosyl chloride or the use of iodine with a base have been reported to be effective.[1][2] - Ensure stoichiometric amounts: Accurately measure the desulfurizing agent. An insufficient amount will lead to incomplete conversion. | |
| Formation of Significant Byproducts (e.g., Symmetrical Thiourea) | Reaction of isothiocyanate with unreacted amine: The newly formed this compound is electrophilic and can react with any remaining 2,5-dibromoaniline to form N,N'-bis(2,5-dibromophenyl)thiourea. | - Slow addition of the amine: If using a one-pot procedure, consider adding the 2,5-dibromoaniline slowly to the mixture of carbon disulfide and the base to maintain a low concentration of the free amine. - Efficient mixing: Ensure vigorous stirring, especially during scale-up, to prevent localized high concentrations of the amine. - Prompt desulfurization: Add the desulfurizing agent as soon as the formation of the dithiocarbamate intermediate is complete. |
| Difficulties in Product Purification | Co-elution with byproducts during column chromatography: The polarity of the thiourea byproduct can be similar to the isothiocyanate product, making separation challenging. | - Optimize chromatography conditions: Use a shallow gradient of a non-polar/polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) for silica gel chromatography.[2] - Recrystallization: this compound is expected to be a solid. Recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture) can be a highly effective purification method, especially at a larger scale. |
| Product is an oil or low-melting solid that is difficult to handle. | - Ensure complete removal of solvent: Use a high-vacuum pump to remove all traces of residual solvent. - Induce crystallization: Scratching the flask with a glass rod or adding a seed crystal (if available) can help induce crystallization. Cooling the product to a low temperature may also be effective. | |
| Scalability Issues | Exothermic reaction: The formation of the dithiocarbamate and the desulfurization step can be exothermic, leading to temperature control issues in larger reactors. | - Controlled reagent addition: Add reagents dropwise, especially carbon disulfide and the desulfurizing agent, while carefully monitoring the internal temperature.[3] - Efficient cooling: Utilize a reactor with a cooling jacket or an ice bath to dissipate the heat generated during the reaction.[4] |
| Poor mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and an increase in byproduct formation. | - Use appropriate stirring: Employ a mechanical stirrer with a suitable impeller design to ensure the efficient mixing of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is a two-step, one-pot synthesis. It begins with the reaction of 2,5-dibromoaniline with carbon disulfide in the presence of a base (like triethylamine) to form an in-situ dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.[1][2]
Q2: Which desulfurizing agents are most effective for the synthesis of this compound?
A2: For aryl amines with electron-withdrawing groups, such as 2,5-dibromoaniline, desulfurizing agents like tosyl chloride, iodine (in the presence of a base), or di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are often effective.[1][2][5] The choice of reagent can impact reaction conditions and purification strategies.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to track the disappearance of the starting material (2,5-dibromoaniline) and the appearance of the product. The product, being less polar than the amine, will have a higher Rf value.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: The primary safety concerns include:
-
Toxicity and Flammability of Carbon Disulfide: Carbon disulfide is highly flammable, volatile, and toxic. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Exothermic Reactions: The reaction can generate significant heat. Proper temperature control and slow reagent addition are crucial to prevent thermal runaway.[3]
-
Pungent Odor: Isothiocyanates have a strong, pungent odor and are lachrymators (tear-inducing). Ensure adequate ventilation and handle the product in a fume hood.
Q5: What is the best method for purifying this compound on a large scale?
A5: For large-scale purification, recrystallization is often more practical and economical than column chromatography. The crude product should be dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form crystals. Suitable solvents might include ethanol, isopropanol, or hexane, or a mixture of these. If chromatography is necessary, using a wider column with a larger amount of silica gel and a carefully optimized solvent gradient is recommended.[2]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is based on the general procedure for the synthesis of aryl isothiocyanates from primary amines.
Materials:
-
2,5-Dibromoaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl Chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dibromoaniline (1.0 eq) in dichloromethane.
-
Formation of Dithiocarbamate: Cool the solution to 0°C using an ice bath. Add triethylamine (1.1 eq) followed by the slow, dropwise addition of carbon disulfide (1.5 eq).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the consumption of the starting amine by TLC.
-
Desulfurization: Once the formation of the dithiocarbamate is complete, cool the mixture back to 0°C and add tosyl chloride (1.1 eq) portion-wise. Let the reaction stir at room temperature overnight.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Transfer the crude this compound to a flask and add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Preventing decomposition of 2,5-Dibromophenyl isothiocyanate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the storage, handling, and troubleshooting of 2,5-Dibromophenyl Isothiocyanate to prevent its decomposition.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Product Discoloration (Yellowing/Browning) | Exposure to light, moisture, or elevated temperatures. | Store in a tightly sealed, amber glass vial in a cool, dry, and dark place. Purge the vial with an inert gas like argon or nitrogen before sealing. |
| Loss of Purity/Appearance of Extra Peaks in Analysis (HPLC/GC-MS) | Decomposition due to hydrolysis or polymerization. | Verify storage conditions. Avoid exposure to moisture and incompatible materials such as strong acids, bases, alcohols, and amines. Prepare solutions fresh for each experiment. |
| Inconsistent Reaction Yields | Use of partially decomposed starting material. | Assess the purity of the this compound before use. If degradation is suspected, purify the compound by recrystallization or chromatography. |
| Formation of a Solid Precipitate in Solution | Reaction with nucleophilic solvents (e.g., primary or secondary amines) to form insoluble thiourea byproducts. | Use aprotic, non-nucleophilic solvents. If the presence of amines is unavoidable, consider protecting the amine group before introducing the isothiocyanate. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Keep refrigerated.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.[1][2][3]
-
Location: Store in a dry, cool, and well-ventilated place away from incompatible materials.[2][3]
Q2: What are the primary decomposition pathways for this compound?
A2: The two main degradation pathways for this compound are hydrolysis and reaction with nucleophiles (e.g., amines) to form substituted thioureas. Isothiocyanates are also susceptible to polymerization, especially under certain conditions like exposure to heat or catalysts.
Q3: How can I detect decomposition in my sample of this compound?
A3: Decomposition can be detected by a change in the physical appearance of the compound (e.g., discoloration) or through analytical techniques such as HPLC or GC-MS. The appearance of new peaks in the chromatogram that are not present in a fresh, pure sample is a clear indicator of degradation.
Q4: What materials should I avoid when working with this compound?
A4: To prevent degradation, avoid contact with the following:
Q5: Are there any recommended stabilizers for this compound?
A5: While specific stabilizers for this compound are not widely documented, storing it under a dry, inert atmosphere and at low temperatures is the most effective way to prevent decomposition. For solutions, using dry, aprotic solvents and preparing them fresh before use is highly recommended.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[5]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is a gradient of 50% to 100% acetonitrile in water over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 10-50 µg/mL with the mobile phase.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of freshly prepared, high-purity this compound to determine its retention time.
-
Inject the sample solution to be analyzed.
-
Monitor the chromatogram for the appearance of additional peaks, which may indicate the presence of impurities or degradation products.
-
The purity of the sample can be estimated by comparing the peak area of the main compound to the total area of all peaks.
-
Protocol 2: Identification of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for identifying volatile decomposition products of this compound.
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 2-5 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Sample Preparation: Dissolve a small amount of the suspect this compound sample in a volatile, dry solvent like dichloromethane or hexane.
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the data over the specified mass range.
-
Analyze the resulting chromatogram to separate the different components.
-
Examine the mass spectrum of each peak and compare it with mass spectral libraries (e.g., NIST, Wiley) to identify the parent compound and any potential degradation products. Expected fragmentation patterns for aryl isothiocyanates may include the loss of the NCS group and fragmentation of the aromatic ring.
-
Protocol 3: Synthesis of a Thiourea Derivative for Confirmatory Analysis
This protocol describes the synthesis of a symmetrical thiourea from this compound and 2,5-dibromoaniline, which can serve as a standard for identifying this specific degradation product.
-
Materials:
-
This compound
-
2,5-Dibromoaniline
-
Anhydrous ethanol or another suitable solvent
-
-
Procedure:
-
Dissolve one equivalent of this compound in a minimal amount of anhydrous ethanol in a round-bottom flask.
-
In a separate flask, dissolve one equivalent of 2,5-dibromoaniline in anhydrous ethanol.
-
Slowly add the 2,5-dibromoaniline solution to the stirred this compound solution at room temperature.
-
The reaction is often exothermic. If necessary, cool the reaction mixture in an ice bath.
-
Stir the reaction mixture at room temperature for several hours or until a precipitate forms. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
The resulting N,N'-bis(2,5-dibromophenyl)thiourea can be used as a reference standard in HPLC or GC-MS analysis to confirm its presence as a degradation product in stored samples of this compound.
-
Signaling Pathways and Experimental Workflows
Caption: Decomposition pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting low reactivity of 2,5-Dibromophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 2,5-Dibromophenyl Isothiocyanate in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding slowly or not at all?
A1: The reduced reactivity of this compound is primarily attributed to two main factors:
-
Steric Hindrance: The bromine atom at the ortho (position 2) of the phenyl ring physically obstructs the path for a nucleophile to attack the electrophilic carbon of the isothiocyanate group (-N=C=S). This steric hindrance increases the activation energy of the reaction, slowing it down.
-
Electronic Effects: While halogens are electron-withdrawing, which should increase the electrophilicity of the isothiocyanate carbon, the bulky nature of the two bromine atoms can also cause steric repulsion with the incoming nucleophile, counteracting the electronic activation.
Q2: What are the common signs of low reactivity in my experiment?
A2: You may observe the following:
-
Incomplete consumption of starting materials, even after prolonged reaction times.
-
The formation of multiple byproducts due to side reactions or decomposition under harsh conditions.
-
Low yield of the desired product.
-
The reaction requires significantly higher temperatures or longer durations compared to reactions with less substituted isothiocyanates.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, this compound is a hazardous chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. It is also moisture-sensitive.
Troubleshooting Guide for Low Reactivity
If you are experiencing low yields or slow reaction rates with this compound, consider the following troubleshooting strategies.
Diagram: Troubleshooting Workflow for Low Reactivity of this compound
Caption: A logical workflow for troubleshooting low reactivity issues.
Optimization of Reaction Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Increase the reaction temperature. Consider refluxing in a higher-boiling solvent. | Provides the necessary activation energy to overcome the steric hindrance. |
| Reaction Time | Prolong the reaction time and monitor progress using TLC or LC-MS. | Allows for a higher conversion of the sterically hindered substrates. |
| Solvent | Switch to a high-boiling polar aprotic solvent like DMF, DMSO, or Dioxane. | These solvents can help to solvate the transition state and their higher boiling points allow for increased reaction temperatures. |
| Concentration | Increase the concentration of the reactants. | Higher concentration can increase the frequency of molecular collisions, potentially improving the reaction rate. |
Use of Catalysts
For sterically hindered isothiocyanates, the use of a catalyst can significantly improve reaction rates.
| Catalyst | Recommended Loading | Rationale |
| DMAP (4-Dimethylaminopyridine) | 5-10 mol% | Acts as a nucleophilic catalyst, activating the isothiocyanate. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Catalytic amounts | A non-nucleophilic strong base that can facilitate the reaction, possibly by deprotonating the amine nucleophile. |
Diagram: Proposed Catalytic Role of DMAP
Caption: DMAP as a nucleophilic catalyst.
Advanced Methods
If optimizing conditions and using catalysts are not sufficient, consider these alternative approaches:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reactants. This technique is particularly effective for overcoming steric hindrance.
-
High-Pressure Synthesis: Applying high pressure can increase the rate of reactions with a negative activation volume, which is often the case for addition reactions.
-
Mechanochemistry (Ball Milling): This solvent-free technique uses mechanical force to induce chemical reactions and has been shown to be effective for the synthesis of thioureas from sterically hindered substrates.
Experimental Protocols
Protocol 1: Synthesis of 2-((4-Methylphenoxy)methyl)-N-(2,5-dibromophenylcarbamothioyl)benzamide
This protocol is based on a reported synthesis with a 69% yield.[1]
Materials:
-
2-((4-Methylphenoxy)methyl)benzoyl isothiocyanate (1 equivalent)
-
2,5-Dibromoaniline (1 equivalent)
-
Anhydrous Acetone
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-((4-Methylphenoxy)methyl)benzoyl isothiocyanate (1 eq.) in anhydrous acetone.
-
To this solution, add a solution of 2,5-dibromoaniline (1 eq.) in anhydrous acetone dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold acetone.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data from a Representative Synthesis
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
| 2-((4-Methylphenoxy)methyl)benzoyl isothiocyanate | 2,5-Dibromoaniline | Acetone | Reflux | Not specified | 69%[1] |
Diagram: General Workflow for Thiourea Synthesis
Caption: A typical experimental workflow for thiourea synthesis.
This technical support guide is intended to provide general advice. Specific reaction conditions may need to be optimized for your particular substrates and experimental setup. Always consult relevant literature and safety data sheets before commencing any chemical synthesis.
References
Technical Support Center: 2,5-Dibromophenyl Isothiocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dibromophenyl isothiocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly byproduct formation, encountered during its use in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound and what are its common applications?
The primary reaction of this compound involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[1] This reaction is a widely used and generally high-yielding method for the synthesis of N,N'-disubstituted thioureas.[2][3] Due to the electron-withdrawing nature of the two bromine atoms on the phenyl ring, the isothiocyanate carbon of this specific reagent is highly electrophilic, promoting reaction with nucleophiles.[4] These thiourea derivatives are valuable scaffolds in drug discovery and organocatalysis.[3]
Q2: I am observing a very low yield in my thiourea synthesis. What are the most likely causes?
Low yields in thiourea synthesis from this compound can stem from several factors:
-
Degradation of the Isothiocyanate: Isothiocyanates can be unstable and are susceptible to hydrolysis, especially if moisture is present in the reaction setup.[2][5] It is recommended to use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[2]
-
Low Nucleophilicity of the Amine: If the amine partner is weakly nucleophilic (e.g., an aniline with strong electron-withdrawing groups), the reaction rate may be very slow.[2]
-
Steric Hindrance: A sterically hindered amine or isothiocyanate can slow down the reaction rate significantly.[2]
-
Improper Reaction Conditions: Suboptimal temperature, solvent, or reaction time can lead to incomplete conversion.[1]
Q3: What are the most common byproducts I should expect, and how can I identify them?
The most common byproducts in reactions involving this compound are:
-
Symmetrical 1,3-bis(2,5-dibromophenyl)thiourea: This can form if the isothiocyanate degrades to 2,5-dibromoaniline, which then reacts with another molecule of the starting isothiocyanate. This is less common than with in-situ generation methods but can still occur.[2]
-
2,5-Dibromoaniline: This is a hydrolysis byproduct. The isothiocyanate group can react with water to form a carbamic acid intermediate, which then decomposes to the corresponding amine.[5] Its presence can be confirmed by comparing the reaction mixture to a standard of 2,5-dibromoaniline using techniques like TLC, LC-MS, or GC-MS.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of both the isothiocyanate and the starting amine.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
A low yield is a frequent issue. The following workflow and table can help diagnose and solve the problem.[1]
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of isothiocyanate | Use freshly opened or purified this compound. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).[2] | Improved yield and reduced amine-related byproducts. |
| Weakly nucleophilic amine | Add a stronger, non-nucleophilic base to deprotonate the amine. Alternatively, increase the reaction temperature by 20-30 °C.[2] | Increased conversion rate to the desired thiourea product. |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time (e.g., from 2 hours to 12 hours). The use of microwave irradiation can also be effective.[2] | Overcomes activation energy barrier, leading to higher conversion. |
| Product is an oil / fails to crystallize | Purify the product using column chromatography (silica gel with a hexane/ethyl acetate gradient is common). If the oil is viscous, attempt trituration with a non-polar solvent like hexane to induce crystallization.[1] | Isolation of a pure product, free from impurities that inhibit crystallization. |
Problem 2: Formation of 2,5-Dibromoaniline Byproduct
The presence of 2,5-dibromoaniline indicates hydrolysis of the isothiocyanate starting material. This is a common issue when working with isothiocyanates in the presence of water.[5]
Solutions:
-
Use Anhydrous Solvents: Employ solvents from a solvent purification system or use freshly opened bottles of anhydrous grade solvent.
-
Dry Glassware and Reagents: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Dry liquid amines over appropriate drying agents (e.g., KOH pellets) and distill.
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-disubstituted Thiourea
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane, Acetonitrile)
-
Round-bottom flask, magnetic stirrer, inert gas supply
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate vial, dissolve the this compound (1.0 equivalent) in a small amount of the same anhydrous solvent.
-
Add the isothiocyanate solution to the stirred amine solution dropwise over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified. If the product is a solid, recrystallization from a suitable solvent like ethanol is often effective.[1] If it is an oil or contains significant impurities, purification by flash column chromatography on silica gel is recommended.[1]
Data Summary
Table 1: Effect of Reaction Conditions on Thiourea Synthesis
The following table summarizes the general impact of different conditions on the synthesis of thioureas from isothiocyanates. While specific quantitative results will vary, these trends are widely applicable.
| Parameter | Condition A | Condition B | Condition C | General Observation |
| Temperature | 0 °C → RT | 50 °C | 80 °C (Reflux) | Increasing temperature can overcome steric hindrance and accelerate reactions with weak nucleophiles, but may also increase byproduct formation if the isothiocyanate is unstable.[2] |
| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran | The reaction is versatile and works in various aprotic solvents.[1] Solvent choice is often dictated by the solubility of the starting materials. |
| Base (for weak amines) | None | Triethylamine | DBU | For weakly nucleophilic amines, a strong, non-nucleophilic base like DBU can significantly improve reaction rates and yields.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring Reactions with 2,5-Dibromophenyl Isothiocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively monitor the progress of chemical reactions involving 2,5-Dibromophenyl Isothiocyanate. The information is presented in a question-and-answer format to address specific challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a reaction with this compound?
A1: The progress of reactions involving this compound can be monitored using several standard analytical techniques. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[1] The choice of method will depend on the specific reaction conditions, the properties of the reactants and products, and the available equipment.
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a rapid and effective qualitative method for tracking the consumption of this compound and the formation of the product.[1] You will spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
Q3: What are the recommended solvent systems for TLC analysis of this compound?
A3: A good starting point for developing a TLC solvent system is a mixture of a non-polar and a slightly more polar solvent. For this compound, which is a relatively non-polar molecule, mixtures of hexane and ethyl acetate or toluene and ethyl acetate are often effective.[2][3] The optimal ratio will need to be determined empirically to achieve good separation (Rf values between 0.2 and 0.8).
Q4: How can I visualize the spots on the TLC plate?
A4: this compound and many of its derivatives are UV active due to the aromatic ring. Therefore, the spots can be visualized under a UV lamp (typically at 254 nm). Additionally, staining with potassium permanganate or iodine can be used for visualization. For detecting the isothiocyanate group specifically, derivatization to a thiourea followed by spraying with Grote's reagent can produce a colored spot.[4]
Q5: Can I use High-Performance Liquid Chromatography (HPLC) for quantitative analysis?
A5: Yes, HPLC is a powerful technique for quantitative monitoring of reaction kinetics and determining product purity.[1][5] A reversed-phase HPLC method using a C18 column is typically suitable for separating the relatively non-polar this compound from its reaction products.[5] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is commonly used.[5]
Q6: What should I consider when developing an HPLC method for this compound?
A6: Key parameters to optimize for an HPLC method include the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detector wavelength.[6] Due to the presence of the aromatic ring, UV detection is suitable, likely around 254 nm. It is important to be aware that isothiocyanates can sometimes show instability or precipitate in the chromatographic system, so method development should aim to mitigate these issues.[6][7]
Q7: How can NMR spectroscopy be used to monitor the reaction?
A7: NMR spectroscopy is an excellent tool for structural confirmation and can be used to monitor the reaction progress by observing the disappearance of reactant signals and the appearance of product signals.[1] For this compound, you can monitor the signals of the aromatic protons. A key indicator of the isothiocyanate group in ¹³C NMR is a signal in the range of 130-140 ppm, although it can sometimes be broad or difficult to observe.[8][9][10]
Q8: What are the characteristic FTIR signals for the isothiocyanate group?
A8: The isothiocyanate (-NCS) group has a very strong and characteristic absorption band in the FTIR spectrum, typically appearing in the range of 2040-2140 cm⁻¹.[1] The disappearance of this peak can be a clear indicator that the this compound has been consumed in the reaction.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Spots are streaky | Sample is too concentrated. | Dilute the sample before spotting. |
| Inappropriate solvent system. | Try a more polar or less polar solvent system. | |
| Rf values are too high or too low | Solvent system is too polar or too non-polar. | Adjust the solvent ratio. Increase polarity to lower Rf, decrease polarity to raise Rf. |
| No spots are visible under UV light | Compound is not UV active or concentration is too low. | Use a staining method (e.g., potassium permanganate, iodine) or concentrate the sample. |
| Starting material and product spots are not well-separated | Solvent system does not provide adequate resolution. | Experiment with different solvent systems of varying polarity. |
| Isothiocyanate spot disappears over time | The compound may be volatile. | Analyze the plate immediately after development and drying.[2] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (fronting or tailing) | Column overload. | Dilute the sample. |
| Incompatible injection solvent. | Dissolve the sample in the mobile phase.[1] | |
| Column degradation. | Replace the column. | |
| Peak splitting | Void in the column. | Replace the column. |
| Contamination at the head of the column. | Wash the column or use a guard column. | |
| Ghost peaks | Contamination in the injector, column, or mobile phase. | Flush the injector and column; use fresh, high-purity mobile phase.[1] |
| Loss of compound during analysis | Precipitation in the chromatographic system. | Heat the column (e.g., to 60°C); ensure the compound is soluble in the mobile phase.[6] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of this compound in a volatile solvent to the 'SM' and 'Co' lanes.
-
Apply a small spot of the reaction mixture to the 'Co' and 'RM' lanes, directly on top of the starting material spot in the 'Co' lane.[11]
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., hexane:ethyl acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain.
-
Analyze the Results: Compare the spots in the three lanes. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.
Protocol 2: General Procedure for Monitoring a Reaction by HPLC
-
Prepare the Sample: Take an aliquot of the reaction mixture and dilute it with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter.
-
Set up the HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of acetonitrile and water or methanol and water. A gradient elution may be necessary to separate compounds with different polarities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).
-
-
Inject the Sample: Inject a standard solution of this compound to determine its retention time. Then, inject the prepared sample from the reaction mixture.
-
Analyze the Chromatogram: Monitor the disappearance of the peak corresponding to the starting material and the appearance of new peaks corresponding to the product(s). The peak area can be used to quantify the conversion.
Visualizations
Caption: Workflow for monitoring a reaction with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. Sulfur- and DABCO-Promoted Reaction between Alkylidene Rhodanines and Isothiocyanates: Access to Aminoalkylidene Rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
Overcoming poor solubility of 2,5-Dibromophenyl isothiocyanate in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to the poor solubility of 2,5-Dibromophenyl isothiocyanate in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in common organic solvents?
A1: The poor solubility of this compound stems from a combination of its molecular structure and intermolecular forces. The rigid, planar phenyl ring, substituted with two bromine atoms, contributes to strong crystal lattice energy. This means that a significant amount of energy is required to break apart the solid-state structure and solvate the individual molecules. While the isothiocyanate group provides some polarity, the overall molecule is dominated by its nonpolar aromatic character, limiting its interaction with a wide range of solvents.
Q2: In which solvents can I expect this compound to have the best solubility?
A2: Generally, polar aprotic solvents are the best choice for dissolving this compound. Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often effective due to their ability to disrupt the crystal lattice and solvate the molecule. Chlorinated solvents such as dichloromethane (DCM) and chloroform may also provide moderate solubility. Aromatic solvents like toluene can be effective, particularly at elevated temperatures. Protic solvents like ethanol and methanol are generally poor choices, as are nonpolar aliphatic solvents like hexane and heptane.
Q3: Can I heat the reaction mixture to improve the solubility of this compound?
A3: Yes, increasing the reaction temperature is a common and effective strategy to enhance the solubility of this compound.[1] However, it is crucial to consider the thermal stability of your reactants and the potential for side reactions at elevated temperatures. Isothiocyanates can be susceptible to degradation, so it is recommended to conduct a small-scale trial to determine the optimal temperature that balances solubility and stability.
Q4: Are there any additives that can improve the solubility of this compound?
A4: The use of co-solvents can be highly effective. A small amount of a high-solubility solvent like DMF or DMSO can be added to a less effective bulk solvent to create a mixture with improved solvating power. For reactions in biphasic systems, a phase-transfer catalyst can help shuttle the isothiocyanate from the organic phase to the aqueous phase where the reaction may occur.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in reactions, with a focus on problems arising from its poor solubility.
Issue 1: this compound does not dissolve in the chosen reaction solvent.
| Possible Cause | Recommended Solution(s) |
| Inappropriate solvent choice. The polarity of the solvent may not be suitable for dissolving the compound. | Solvent Screening: Test the solubility in a range of solvents. Start with polar aprotic solvents like DMF, DMSO, or NMP. Chlorinated solvents (DCM, chloroform) and aromatic solvents (toluene) are also good candidates. Use of Co-solvents: Add a small percentage of a high-solubility solvent (e.g., 10% DMF in THF) to your primary solvent to improve its solvating power. |
| Low temperature. The solubility of the compound is likely temperature-dependent. | Increase Temperature: Gently warm the solvent while attempting to dissolve the compound. Monitor for any signs of degradation (color change, precipitate formation). |
| Large particle size. Larger crystals have a smaller surface area-to-volume ratio, which can slow down the dissolution rate. | Particle Size Reduction: If possible, gently grind the solid this compound using a mortar and pestle to increase its surface area before adding it to the solvent. |
| Insufficient agitation. The solid may not be adequately dispersed in the solvent. | Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and enhance dissolution. |
Issue 2: The reaction is slow or incomplete, even with heating.
| Possible Cause | Recommended Solution(s) |
| Low concentration of dissolved isothiocyanate. Even if the solid appears to have dissolved, the concentration in solution may be too low for an efficient reaction rate. | Increase Solvent Volume: While not always ideal, increasing the amount of solvent can help to dissolve more of the starting material. Higher Temperature: Carefully increase the reaction temperature to the highest tolerable limit for your reactants. Use of a More Solubilizing Solvent System: Switch to a solvent or co-solvent system with higher solvating power for this compound. |
| Precipitation of the starting material. The isothiocyanate may be precipitating out of solution as the reaction proceeds or if the temperature fluctuates. | Maintain Consistent Temperature: Ensure the reaction is maintained at a constant temperature where the isothiocyanate remains in solution. Monitor the Reaction Mixture: Visually inspect the reaction for any signs of precipitation. If observed, try to redissolve the solid by increasing the temperature or adding a small amount of co-solvent. |
| Reactant incompatibility with the solvent. The chosen solvent, while good for the isothiocyanate, may be detrimental to the other reactants or the reaction mechanism. | Solvent Optimization: Conduct a series of small-scale reactions in different solvent systems to find a balance between isothiocyanate solubility and optimal reaction conditions for all components. |
Data Presentation
Qualitative Solubility of this compound
The following table provides a qualitative assessment of the solubility of this compound in a range of common organic solvents at room temperature. This information is based on the general principles of "like dissolves like" and data for structurally similar brominated aromatic compounds.
| Solvent Category | Solvent | Qualitative Solubility |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | |
| Acetonitrile | Sparingly Soluble | |
| Tetrahydrofuran (THF) | Sparingly Soluble | |
| Chlorinated | Dichloromethane (DCM) | Moderately Soluble |
| Chloroform | Moderately Soluble | |
| Aromatic | Toluene | Sparingly Soluble (Solubility increases significantly with heat) |
| Benzene | Sparingly Soluble | |
| Polar Protic | Ethanol | Poorly Soluble |
| Methanol | Poorly Soluble | |
| Nonpolar Aliphatic | Hexane | Insoluble |
| Heptane | Insoluble |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., DMF, DCM, Toluene, Ethanol, Hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the test solvent to the test tube.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Moderately Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Sparingly Soluble: Only a small amount of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is not soluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Note any temperature at which the solid dissolves.
-
Record your observations for each solvent.
Protocol 2: General Procedure for a Reaction Involving Poorly Soluble this compound
Objective: To provide a starting point for conducting a reaction with this compound, focusing on overcoming its poor solubility.
Materials:
-
This compound
-
Reactant (e.g., a primary or secondary amine)
-
Chosen reaction solvent (e.g., DMF or Toluene)
-
Reaction flask equipped with a magnetic stirrer and condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To the reaction flask, add the reactant and the chosen solvent.
-
Begin stirring and, if required, heat the mixture to the desired reaction temperature.
-
Once the reactant is dissolved and the reaction temperature is stable, add the this compound in portions. Adding the solid slowly can aid in its dissolution.
-
If the isothiocyanate does not fully dissolve, consider the following options:
-
Increase the temperature, being mindful of the stability of all components.
-
Add a small amount of a co-solvent (e.g., 5-10% v/v of DMF or DMSO) to enhance solubility.
-
-
Maintain the reaction under an inert atmosphere and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Be aware that the product or unreacted starting material may precipitate upon cooling.
-
Proceed with the appropriate workup and purification procedure.
Mandatory Visualization
Caption: A flowchart outlining the decision-making process for handling the poor solubility of this compound during a chemical reaction.
Caption: A decision pathway to guide the selection of an appropriate solvent or solvent system for reactions involving this compound.
References
Validation & Comparative
A Comparative Guide to 2,5-Dibromophenyl Isothiocyanate and Other Aryl Isothiocyanates in Research and Development
For researchers and professionals in drug development, the selection of appropriate chemical probes and synthons is paramount. Aryl isothiocyanates (AITCs) are a class of compounds renowned for their diverse biological activities and utility as covalent binders and synthetic intermediates. This guide provides an objective comparison of 2,5-Dibromophenyl isothiocyanate against other commonly used aryl isothiocyanates, focusing on physicochemical properties, reactivity, and biological performance, supported by available data.
Physicochemical and Structural Properties
The substitution pattern on the phenyl ring significantly influences the physicochemical properties of aryl isothiocyanates, such as lipophilicity and molecular weight. These parameters are crucial for predicting membrane permeability, solubility, and pharmacokinetic profiles. This compound is distinguished by the presence of two heavy halogen atoms, which markedly increases its molecular weight and calculated lipophilicity (XLogP3) compared to simpler analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | CAS Number |
| This compound | C₇H₃Br₂NS | 292.99 | 4.7 | 98041-67-9[1] |
| Phenyl isothiocyanate (PITC) | C₇H₅NS | 135.19 | 2.6 | 103-72-0[2] |
| 2-Bromophenyl isothiocyanate | C₇H₄BrNS | 214.08 | 3.6 | 13037-60-0[3] |
| 2,5-Dichlorophenyl isothiocyanate | C₇H₃Cl₂NS | 204.08 | 3.8 | 253154-5G[4] |
| Phenethyl isothiocyanate (PEITC) | C₉H₉NS | 163.24 | 2.8 | 2257-09-2[5] |
| Benzyl isothiocyanate (BITC) | C₈H₇NS | 149.21 | 2.3 | 622-78-6[6] |
Note: Data is compiled from various chemical suppliers and databases. XLogP3-AA is a computed value for lipophilicity.
Chemical Reactivity and Synthetic Utility
The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is the basis for its use as a covalent inhibitor and for its biological activity.
The electronic properties of substituents on the aryl ring modulate the electrophilicity of the isothiocyanate carbon. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.
-
Electron-Withdrawing Groups (EWGs): Halogens, such as the two bromine atoms in this compound, are electron-withdrawing. This is expected to increase the electrophilicity of the isothiocyanate carbon, making it more reactive towards nucleophilic attack compared to the unsubstituted phenyl isothiocyanate.[7]
-
Electron-Donating Groups (EDGs): Alkyl or methoxy groups would decrease reactivity.
This enhanced reactivity can be advantageous for applications requiring rapid and efficient covalent bond formation, such as in the design of targeted covalent inhibitors.
Below is a diagram illustrating the logical relationship between ring substituents and the reactivity of the isothiocyanate group.
Caption: Substituent effects on aryl isothiocyanate reactivity.
Biological Activity and Mechanisms of Action
Aryl isothiocyanates are widely studied for their potent biological effects, particularly their anticancer and anti-inflammatory properties.[8][9] While specific experimental data for this compound is limited in publicly accessible literature, its activity can be inferred from the well-documented mechanisms of related compounds.
Key Biological Activities:
-
Anticancer Effects: Many isothiocyanates, including phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC), induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][10] They can arrest the cell cycle, often in the G2/M phase, by interfering with microtubule dynamics.[6]
-
Anti-inflammatory Action: Isothiocyanates can modulate key inflammatory pathways, such as inhibiting the activation of NF-κB, which reduces the production of pro-inflammatory mediators.[11]
-
Nrf2 Activation: A primary mechanism of action for many isothiocyanates is the activation of the Nrf2 signaling pathway.[12] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Isothiocyanates react with cysteine sensors on the Keap1 protein, releasing Nrf2 to translocate to the nucleus and activate protective gene expression.
The high lipophilicity and predicted high reactivity of this compound suggest it could be a potent modulator of these pathways, though this requires experimental validation.
Comparative IC₅₀ Values for Cell Proliferation Inhibition
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzyl isothiocyanate (BITC) | A549 (Lung Cancer) | 13.5 | [10] |
| Phenethyl isothiocyanate (PEITC) | A549 (Lung Cancer) | 18.3 | [10] |
| Sulforaphane (SFN) | A549 (Lung Cancer) | 43 | [10] |
This table highlights the differing potencies of well-studied isothiocyanates. Data for this compound is not currently available.
Signaling Pathway: Nrf2 Activation by Isothiocyanates
The following diagram illustrates the mechanism by which isothiocyanates activate the Nrf2 antioxidant response pathway.
Caption: Aryl isothiocyanates activate the Nrf2 pathway via Keap1 modification.
Experimental Protocols
While protocols must be optimized for specific applications, the following provides a general framework for the synthesis of aryl isothiocyanates and a common biological assay.
A. General Protocol for Synthesis of Aryl Isothiocyanates
This protocol is adapted from methods using thiophosgene or its equivalents and would be applicable for synthesizing this compound from 2,5-dibromoaniline.[13]
Workflow Diagram:
Caption: General workflow for aryl isothiocyanate synthesis.
Methodology:
-
Reaction Setup: The corresponding aniline (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) in a flask equipped with a stirrer. An aqueous solution of sodium bicarbonate is added to create a biphasic system. The mixture is cooled to 0-5 °C in an ice bath.
-
Reagent Addition: Thiophosgene (1.1 eq), dissolved in DCM, is added dropwise to the stirred mixture over 30-60 minutes. The pH of the aqueous layer is monitored and maintained between 8 and 9 by adding more bicarbonate solution as needed.
-
Reaction Monitoring: The reaction is stirred vigorously at low temperature and monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: The organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure aryl isothiocyanate.
Safety Note: Thiophosgene is highly toxic and corrosive. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
B. Protocol for Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Compound Treatment: Prepare serial dilutions of the test isothiocyanates (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound represents an intriguing but understudied member of the aryl isothiocyanate family. Based on fundamental chemical principles, its dibromo substitution is predicted to confer high lipophilicity and enhanced electrophilic reactivity compared to simpler, well-characterized analogs like PITC and PEITC. These properties make it a potentially potent agent for applications in covalent inhibitor design and as a modulator of cellular pathways like the Nrf2 and apoptosis cascades. However, the lack of direct experimental data necessitates further investigation to validate these theoretical advantages and fully characterize its biological activity profile. Researchers are encouraged to use the provided protocols as a starting point for exploring the potential of this and other novel aryl isothiocyanates in their drug discovery and development programs.
References
- 1. This compound [oakwoodchemical.com]
- 2. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. 2-溴苯异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,5-Dichlorophenyl isothiocyanate | C7H3Cl2NS | CID 137915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]
- 12. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A-Head-to-Head-Analyse: Vergleich der Reaktivität von 2,5-Dibromphenylisothiocyanat und Phenylisothiocyanat
Verfasst von: Einem Senior Application Scientist
Zusammenfassung: Isothiocyanate sind eine wichtige Klasse von Reagenzien, die in den Biowissenschaften, insbesondere in der Proteomik und der Arzneimittelentwicklung, eine entscheidende Rolle spielen. Ihre Fähigkeit, kovalent mit primären Aminen zu reagieren, untermauert grundlegende Techniken wie den Edman-Abbau zur Peptidsequenzierung.[1][2][3][4] Die Reaktivität des Isothiocyanat-Kohlenstoffs ist jedoch nicht bei allen Molekülen gleich. Aromatische Substitutionen können die elektrophile Natur dieses Kohlenstoffs und damit die Reaktionsgeschwindigkeit erheblich verändern. Dieser Leitfaden bietet einen detaillierten technischen Vergleich der Reaktivität zwischen dem unsubstituierten Phenylisothiocyanat (PITC) und seinem halogenierten Gegenstück, dem 2,5-Dibromphenylisothiocyanat. Wir werden die elektronischen Effekte untersuchen, die diese Unterschiede hervorrufen, experimentelle Daten zur Untermauerung der Reaktivitätsansprüche liefern und die praktischen Auswirkungen für Forscher in diesem Bereich diskutieren.
Teil 1: Das elektrophile Herz der Isothiocyanate: Ein mechanistischer Überblick
Die Chemie der Isothiocyanate (R-N=C=S) wird durch den zentralen Kohlenstoffatom bestimmt. Dieses Kohlenstoffatom ist sowohl an ein Stickstoff- als auch an ein Schwefelatom doppelt gebunden, beides elektronegative Elemente. Diese Anordnung entzieht dem zentralen Kohlenstoff Elektronendichte und macht ihn zu einem ausgeprägten Elektrophil, das für einen nukleophilen Angriff anfällig ist.
Bei der für die Biokonjugation relevantesten Reaktion greift ein Nukleophil, typischerweise das freie Elektronenpaar eines deprotonierten primären Amins (wie die N-terminale Gruppe eines Peptids oder eine Lysin-Seitenkette), diesen elektrophilen Kohlenstoff an.[1][2][5] Diese Reaktion, die typischerweise unter leicht alkalischen Bedingungen abläuft, um die Deprotonierung des Amins sicherzustellen, führt zur Bildung einer stabilen Thioharnstoffbindung.[1][6]
Diagramm 1: Allgemeiner Mechanismus der Thioharnstoffbildung
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide: Selecting the Optimal Bioconjugation Strategy Beyond Isothiocyanates
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a foundational technique. While isothiocyanates have traditionally been used for targeting primary amines, a diverse array of alternative reagents offers greater flexibility, specificity, and stability. This guide provides an objective comparison of the leading alternatives to 2,5-Dibromophenyl isothiocyanate, focusing on N-hydroxysuccinimide (NHS) esters, maleimides, and click chemistry. Supported by experimental data, this guide aims to equip researchers with the knowledge to select the most suitable chemistry for their specific bioconjugation needs.
Performance Comparison of Bioconjugation Chemistries
The selection of a bioconjugation reagent is a critical decision influenced by the target functional groups on the biomolecule, the desired stability of the resulting linkage, and the need to preserve the biomolecule's function. The following table summarizes the key performance characteristics of the most widely used bioconjugation reagents.
| Feature | Isothiocyanates & Dibromophenyl Isothiocyanates | NHS Esters | Maleimides | Click Chemistry (SPAAC & CuAAC) |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) | Thiols (-SH) | Azides (-N₃) and Alkynes (-C≡CH or strained alkynes) |
| Resulting Covalent Bond | Thiourea | Amide | Thioether (Thiosuccinimide) | Triazole |
| Optimal Reaction pH | 9.0 - 11.0 | 7.2 - 8.5[1] | 6.5 - 7.5[2] | 4.0 - 11.0[2] |
| Reaction Speed | Moderate to Slower | Fast (minutes to a few hours)[2] | Very Fast (minutes to a few hours)[2] | Very Fast (CuAAC: 30-60 min; SPAAC: < 1 hour; IEDDA: seconds to minutes)[2] |
| Typical Efficiency/Yield | Moderate | High, but can be variable | High (>90%) | Very High (>95%) |
| Specificity & Stoichiometry | High for amines at optimal pH | Moderate; can react with multiple accessible lysines, leading to heterogeneity.[2] | High for thiols at optimal pH; allows for site-specific conjugation.[2] | Very high (bioorthogonal); allows for precise control of stoichiometry.[2] |
| Bond Stability | Reasonably stable | Highly stable and effectively irreversible under physiological conditions.[1] | Susceptible to retro-Michael reaction and thiol exchange in vivo, leading to potential deconjugation.[3] | Highly stable and considered irreversible.[2] |
| Key Advantage | Established chemistry for amine modification | Forms highly stable amide bonds; well-established protocols.[1] | Enables site-specific conjugation to cysteine residues.[1] | High specificity, efficiency, and reaction speed; bioorthogonal.[2] |
| Key Disadvantage | Requires higher pH which can be detrimental to some proteins | Reagent is susceptible to hydrolysis, which competes with the conjugation reaction.[1] | The resulting thioether bond can be unstable in reducing environments.[3] | CuAAC requires a potentially cytotoxic copper catalyst; SPAAC reagents can be more complex to synthesize.[2] |
Delving into the Chemistries: Reaction Mechanisms
Understanding the underlying reaction mechanisms is crucial for optimizing bioconjugation protocols and troubleshooting experiments.
Caption: Reaction mechanisms for NHS ester, maleimide, and click chemistries.
Experimental Protocols
To objectively evaluate the performance of these alternatives, a head-to-head comparison using a model protein is recommended.
Comparative Protein Labeling Protocol
This protocol outlines a general procedure for labeling a model protein, such as an IgG antibody, with a fluorescent dye functionalized with either an NHS ester or a maleimide.
Materials:
-
Protein: Purified IgG antibody at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS).
-
Labeling Reagents:
-
NHS ester of a fluorescent dye (e.g., CFSE - Carboxyfluorescein succinimidyl ester).
-
Maleimide derivative of a comparable fluorescent dye.
-
-
Reaction Buffers:
-
For NHS Ester: 0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
For Maleimide: 0.1 M Phosphate buffer with 150 mM NaCl, pH 7.2.
-
-
Reducing Agent (for Maleimide reaction): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Instrumentation: Spectrophotometer, Fluorometer.
Procedure:
Caption: Experimental workflow for comparing NHS ester and maleimide labeling.
Detailed Steps:
-
Protein Preparation:
-
For both reactions, start with the purified IgG antibody in PBS.
-
For the maleimide reaction, if targeting existing disulfide bonds, reduce the antibody with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove TCEP using a desalting column.
-
-
Buffer Exchange:
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the NHS ester and maleimide dyes in anhydrous DMSO to a stock concentration of 10 mg/mL.[4]
-
-
Labeling Reaction:
-
NHS Ester: Add a 10- to 20-fold molar excess of the NHS ester dye solution to the protein solution while gently stirring. Incubate for 1-2 hours at room temperature, protected from light.[4]
-
Maleimide: Add a 10- to 20-fold molar excess of the maleimide dye solution to the protein solution. Incubate for 2-4 hours at room temperature, protected from light.[5]
-
-
Quenching (for NHS ester reaction):
-
Stop the NHS ester reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.[4]
-
-
Purification:
-
Characterization:
-
Degree of Labeling (DOL): Determine the DOL for each conjugate using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the specific absorbance maximum for the dye.
-
Conjugate Stability: Perform an in vitro plasma stability assay (see protocol below).
-
Functionality Assay: Conduct a relevant functional assay (e.g., ELISA for an antibody) to assess if the labeling process has affected the biomolecule's activity.
-
In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the linkage between the biomolecule and the payload in a physiologically relevant environment.
Objective: To quantify the change in the drug-to-antibody ratio (DAR) and the release of free payload from an antibody-drug conjugate (ADC) upon incubation in plasma.[6]
Materials:
-
Purified bioconjugate (e.g., ADC).
-
Plasma (e.g., human, mouse, rat).[6]
-
Incubator at 37°C.
-
Protein A/G beads for immunoaffinity capture.[6]
-
Acetonitrile for protein precipitation.[6]
-
LC-MS for analysis.[6]
Procedure:
-
Preparation: Prepare solutions of the ADC in plasma at a final concentration of 1 mg/mL. Include a control sample of the ADC in a formulation buffer.[6]
-
Incubation: Incubate the samples at 37°C.[6]
-
Time Points: Collect aliquots at specified time points (e.g., 0, 24, 48, 72, 120, and 168 hours).[6]
-
Sample Processing:
-
Analysis:
Strategic Selection of a Bioconjugation Chemistry
The choice between these chemistries depends on the specific goals of the research.
Caption: Decision tree for selecting the appropriate bioconjugation chemistry.
References
A Comparative Guide to Desulfurization Reagents for Isothiocyanate Synthesis
For researchers, scientists, and drug development professionals, the synthesis of isothiocyanates is a critical step in the development of a wide array of bioactive compounds and chemical probes. A common and versatile method for their preparation involves the desulfurization of in situ-generated dithiocarbamate salts. The choice of desulfurization reagent is paramount, directly impacting reaction efficiency, substrate scope, and overall yield.
This guide provides an objective comparison of the efficacy of several common desulfurizing agents for the synthesis of isothiocyanates from primary amines. The performance of these reagents is evaluated based on reported yields for a variety of substrates, including aliphatic, aromatic, electron-rich, and electron-deficient amines. Detailed experimental protocols for key methods are also provided to facilitate practical application.
Performance Comparison of Desulfurization Reagents
The selection of an appropriate desulfurization reagent is highly dependent on the nature of the starting amine. While some reagents exhibit broad applicability, others are more suited for specific substrate classes. The following table summarizes the reported yields for the synthesis of various isothiocyanates using different desulfurizing agents.
| Starting Amine | Desulfurization Reagent | Yield (%) | Reference |
| Aliphatic Amines | |||
| Benzylamine | DMT/NMM/TsO⁻ | 92 | [1] |
| Benzylamine | Cyanuric Chloride | 87 | [1] |
| Benzylamine | Iodine | 86 | [1] |
| Benzylamine | Di-tert-butyl dicarbonate | 82 | [1] |
| Benzylamine | Propane phosphonic acid anhydride | 80 | [1] |
| Benzylamine | p-Toluenesulfonyl chloride (TsCl) | 78 | [1] |
| Benzylamine | Ethyl Chloroformate | 75 | [1] |
| Benzylamine | Hydrogen Peroxide (30%) | 75 | [1] |
| Phenethylamine | DMT/NMM/TsO⁻ | 94 | [2] |
| Cyclohexylamine | p-Toluenesulfonyl chloride (TsCl) | 95 | [3] |
| n-Butylamine | p-Toluenesulfonyl chloride (TsCl) | 85 | [3] |
| Aromatic Amines (Electron-Rich) | |||
| Aniline | p-Toluenesulfonyl chloride (TsCl) | 97 | [3] |
| p-Toluidine | p-Toluenesulfonyl chloride (TsCl) | 96 | [3] |
| p-Anisidine | p-Toluenesulfonyl chloride (TsCl) | 95 | [3] |
| 2-Isothiocyanato-1,3,5-trimethyl-benzene | Hydrogen Peroxide | 99 | [3] |
| Aromatic Amines (Electron-Deficient) | |||
| 4-Fluoroaniline | Cyanuric Chloride | Reasonable Yield | [4] |
| 1-Fluoro-2-isothiocyanatobenzene | Hydrogen Peroxide (Two-step) | 82 | [3] |
| 1-Isothiocyanato-3-nitrobenzene | Hydrogen Peroxide (Two-step) | 73 | [3] |
| 4-Bromoaniline | p-Toluenesulfonyl chloride (TsCl) | 77 | [3] |
Reaction Pathways and Experimental Workflow
The synthesis of isothiocyanates from primary amines via desulfurization of dithiocarbamates generally follows a two-step sequence. The first step involves the formation of a dithiocarbamate salt by the reaction of the primary amine with carbon disulfide in the presence of a base. The subsequent step is the desulfurization of this intermediate to yield the isothiocyanate.
Caption: General reaction pathway for isothiocyanate synthesis.
The experimental workflow for a one-pot synthesis is depicted below. This streamlined process avoids the isolation of the dithiocarbamate intermediate, simplifying the procedure.
Caption: Experimental workflow for one-pot isothiocyanate synthesis.
Key Experimental Protocols
Protocol 1: Synthesis of Isothiocyanates using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)
This protocol is adapted from a microwave-assisted synthesis of aliphatic isothiocyanates.[1]
Materials:
-
Primary amine (1.0 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Carbon disulfide (CS₂) (3.0 equiv)
-
Dichloromethane (DCM), dry
-
DMT/NMM/TsO⁻ (1.0 equiv)
-
Microwave reactor
Procedure:
-
In a 10 mL pressure vial equipped with a magnetic stir bar, dissolve the primary amine (2 mmol) in dry DCM (3 mL).
-
Add triethylamine (6 mmol) and carbon disulfide (6 mmol) to the solution.
-
Stir the mixture for 5 minutes at room temperature to form the dithiocarbamate intermediate.
-
Add DMT/NMM/TsO⁻ (2 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 3 minutes at 90 °C.
-
After cooling, the reaction mixture is concentrated and purified by flash chromatography to afford the desired isothiocyanate.
Protocol 2: Synthesis of Isothiocyanates using p-Toluenesulfonyl Chloride (TsCl)
This protocol describes a general one-pot synthesis of isothiocyanates.[3]
Materials:
-
Primary amine (1.0 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Carbon disulfide (CS₂) (1.1 equiv)
-
Acetonitrile (MeCN)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
Procedure:
-
To a stirred solution of the primary amine (10 mmol) in acetonitrile (20 mL), add triethylamine (30 mmol) followed by the dropwise addition of carbon disulfide (11 mmol).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add p-toluenesulfonyl chloride (11 mmol) in one portion.
-
Continue stirring at room temperature for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the pure isothiocyanate.
Protocol 3: Synthesis of Isothiocyanates using Hydrogen Peroxide
This method is highlighted as a greener alternative, often utilizing aqueous or protic solvents.[3] While a specific detailed protocol with molar equivalents for a broad range of substrates was not found in the searched literature, a general procedure involves the dropwise addition of hydrogen peroxide to the pre-formed dithiocarbamate salt in a suitable solvent, followed by stirring at room temperature. The reaction progress is monitored by TLC, and upon completion, the product is extracted and purified. For some electron-deficient amines, a two-step procedure where the dithiocarbamate salt is first isolated may be necessary to achieve higher yields.[3]
Protocol 4: Synthesis of Isothiocyanates using Iodine
This method offers a relatively safe and efficient route to isothiocyanates.[3]
Materials:
-
Dithiocarbamate salt (1.0 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Iodine (1.0 equiv)
-
Water/Ethyl acetate (1:1)
Procedure:
-
To a stirred and ice-cooled biphasic solvent system of water/ethyl acetate (1:1), add the dithiocarbamate salt.
-
Add sodium bicarbonate to the mixture.
-
Add iodine pinch-wise over a period of 15-20 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the isothiocyanate, which may be further purified if necessary.
Conclusion
The choice of desulfurization reagent for isothiocyanate synthesis is a critical parameter that should be tailored to the specific substrate and desired reaction conditions. Reagents like DMT/NMM/TsO⁻ and p-toluenesulfonyl chloride demonstrate high efficacy across a broad range of aliphatic and aromatic amines, providing excellent yields. Hydrogen peroxide presents a more environmentally benign option, particularly effective for non-chiral isothiocyanates, though it may require a two-step process for less reactive substrates. Iodine also serves as a safe and effective reagent. For researchers in drug development and chemical biology, a careful consideration of the factors outlined in this guide will aid in the rational selection of the most appropriate desulfurization conditions to achieve their synthetic goals efficiently and effectively.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2,5-Dibromophenyl Isothiocyanate: A Comparative Guide
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 2,5-Dibromophenyl isothiocyanate, which hold potential in various biochemical applications due to the reactive isothiocyanate group, unambiguous structural validation is critical. This guide provides a comparative overview of standard analytical techniques used to confirm the identity and purity of this compound, contrasting its expected analytical data with that of a potential structural isomer, 3,4-Dibromophenyl isothiocyanate.
Workflow for Structural Validation
The process of validating the structure of a newly synthesized compound like this compound involves a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.
Comparative Spectroscopic Data
To differentiate this compound from its isomers, such as 3,4-Dibromophenyl isothiocyanate, a detailed analysis of their spectroscopic data is essential. The substitution pattern on the aromatic ring directly influences the chemical environment of the protons and carbons, leading to distinct signals in NMR spectroscopy. Similarly, vibrational modes in IR and fragmentation patterns in mass spectrometry will show subtle but significant differences.
| Analytical Technique | Parameter | Expected Data for this compound | Expected Data for 3,4-Dibromophenyl Isothiocyanate |
| ¹H NMR (CDCl₃, 500 MHz) | Chemical Shift (δ, ppm) | δ 7.55 (d, J=2.0 Hz, 1H), 7.45 (d, J=8.5 Hz, 1H), 7.15 (dd, J=8.5, 2.0 Hz, 1H) | δ 7.65 (d, J=2.2 Hz, 1H), 7.40 (d, J=8.4 Hz, 1H), 7.10 (dd, J=8.4, 2.2 Hz, 1H) |
| ¹³C NMR (CDCl₃, 125 MHz) | Chemical Shift (δ, ppm) | δ 140-150 (NCS), 135.5 (C-Br), 134.0 (CH), 132.5 (C-NCS), 125.0 (CH), 122.0 (C-Br), 120.0 (CH) | δ 140-150 (NCS), 134.0 (C-Br), 133.5 (CH), 132.0 (C-NCS), 128.0 (CH), 126.0 (C-Br), 125.5 (CH) |
| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | ~2100-2200 (strong, sharp, νₐₛ(NCS)), ~1580, 1470 (C=C stretching), ~820 (C-H out-of-plane bending) | ~2100-2200 (strong, sharp, νₐₛ(NCS)), ~1570, 1460 (C=C stretching), ~880, 810 (C-H out-of-plane bending) |
| Mass Spectrometry (EI) | m/z | M⁺ at 291/293/295 (distinct isotopic pattern for Br₂), fragments from loss of NCS, Br | M⁺ at 291/293/295 (distinct isotopic pattern for Br₂), fragments from loss of NCS, Br |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire ¹H and ¹³C spectra.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. The isothiocyanate carbon can sometimes show a broad or weak signal.[1]
-
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns (multiplicity and coupling constants) to assign the signals to the specific protons and carbons in the molecule. For differentiating isomers, the coupling patterns of the aromatic protons are particularly informative.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups. The most prominent peak for an isothiocyanate is the strong, sharp asymmetric stretching vibration of the -N=C=S group, typically found between 2000-2200 cm⁻¹.[2] The pattern of C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also provide clues about the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent for techniques like Electrospray Ionization (ESI) or introduced directly for Electron Impact (EI).
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., EI for fragmentation patterns or ESI for soft ionization) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquisition:
-
Acquire a full-scan mass spectrum to determine the molecular ion peak.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the molecular formula.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). For this compound, the presence of two bromine atoms will result in a characteristic isotopic cluster (M⁺, M⁺+2, M⁺+4) with relative intensities of approximately 1:2:1.
-
Analyze the fragmentation pattern. Common fragmentation pathways for aryl isothiocyanates include the loss of the NCS group or a bromine atom.[3]
-
Single-Crystal X-Ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural determination.[4]
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This can be a rate-limiting step.[4]
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data to obtain the final, precise three-dimensional structure, including bond lengths, bond angles, and connectivity.
-
Distinguishing Isomers: A Logic Diagram
The combination of spectroscopic data allows for the logical deduction of the correct isomeric structure. The key differentiators are often found in the NMR coupling patterns and the IR fingerprint region.
References
A Head-to-Head Battle of Bonds: Benchmarking 2,5-Dibromophenyl Isothiocyanate Against Leading Crosslinking Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that can profoundly impact the success of experiments aimed at elucidating protein-protein interactions, developing antibody-drug conjugates, or engineering novel biomaterials. This guide provides a comprehensive comparison of 2,5-Dibromophenyl isothiocyanate against other widely used crosslinking agents, offering a deep dive into their performance characteristics based on available data and established chemical principles.
At the heart of bioconjugation and structural biology lies the covalent linkage of molecules. The choice of crosslinker dictates the stability, specificity, and efficiency of this connection. While a vast array of crosslinking agents exists, they are broadly categorized by their reactive groups. This guide will focus on comparing the isothiocyanate functionality of this compound with other popular amine-reactive crosslinkers, particularly those bearing N-hydroxysuccinimide (NHS) esters, and also considering broader categories like aldehydes.
Performance Comparison: A Quantitative Overview
The decision to use a particular crosslinking agent hinges on a variety of factors, including the desired bond stability, reaction kinetics, and specificity. The following tables summarize the key quantitative and qualitative performance characteristics of isothiocyanates, exemplified by phenyl isothiocyanate derivatives, in comparison to NHS esters and glutaraldehyde.
Table 1: General Performance Characteristics of Amine-Reactive Crosslinkers
| Feature | Isothiocyanates (e.g., this compound) | NHS Esters (e.g., DSS, BS3) | Glutaraldehyde |
| Reactive Towards | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Resulting Bond | Thiourea | Amide | Schiff base (after reduction, secondary amine) |
| Bond Stability | Moderate to High | Very High | Moderate (requires reduction for stability) |
| Optimal Reaction pH | 9.0 - 10.0 | 7.2 - 8.5 | 7.5 - 8.0 |
| Reaction Speed | Moderate to Slow | Fast | Fast |
| Specificity | Good for amines, potential side reactions with thiols at lower pH | High for primary amines | Less specific, can polymerize |
| Reversibility | Generally irreversible | Irreversible | Reversible (Schiff base), Irreversible after reduction |
| Water Solubility | Generally low (can be improved with sulfonation) | Variable (Sulfo-NHS esters are water-soluble) | Soluble |
Table 2: Chemical Properties and Stability
| Property | Thiourea Bond (from Isothiocyanate) | Amide Bond (from NHS Ester) |
| Formation Mechanism | Nucleophilic addition of an amine to the isothiocyanate group. | Nucleophilic acyl substitution of an amine with the NHS ester. |
| Hydrolytic Stability | Less stable than amide bonds, particularly at non-optimal pH. | Highly resistant to hydrolysis under physiological conditions. |
| Resonance Stabilization | Moderate | Very strong, contributing to high stability. |
| Chemical Structure | -NH-C(=S)-NH- | -CO-NH- |
Experimental Protocols: A Guide to Application
The successful use of any crosslinking agent relies on a well-defined experimental protocol. Below are detailed methodologies for protein crosslinking using isothiocyanates and a common NHS ester, disuccinimidyl suberate (DSS).
Protocol 1: Protein Crosslinking with this compound
This protocol is a general guideline for using a bifunctional aryl isothiocyanate for protein-protein crosslinking studies. Optimization may be required for specific applications.
Materials:
-
Purified protein sample (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 9.0)
-
This compound solution (10-20 mM in anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Reaction buffer (e.g., 50 mM Sodium Borate buffer, pH 9.0)
-
Analytical tools (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer at the optimal pH for the isothiocyanate reaction (pH 9.0-10.0).
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the isothiocyanate solution to the protein sample. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze the crosslinked products using SDS-PAGE to visualize higher molecular weight species. For identification of crosslinked peptides, proceed with in-gel digestion followed by mass spectrometry analysis.
Protocol 2: Protein Crosslinking with Disuccinimidyl Suberate (DSS)
This protocol outlines the use of a common homobifunctional NHS ester crosslinker.
Materials:
-
Purified protein sample (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DSS solution (10-20 mM in anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction buffer (e.g., 50 mM HEPES or Phosphate buffer, pH 7.2-8.0)
-
Analytical tools (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer at a pH between 7.2 and 8.5.
-
Reagent Preparation: Prepare a fresh stock solution of DSS in anhydrous DMSO or DMF immediately before use.
-
Crosslinking Reaction: Add a 20- to 100-fold molar excess of the DSS solution to the protein sample.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubating for 15 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and mass spectrometry as described for the isothiocyanate protocol.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and a typical experimental workflow for comparative crosslinking analysis.
Caption: Chemical reactions of isothiocyanates and NHS esters with primary amines.
A Comparative Analysis of Isothiocyanate Reaction Kinetics for Researchers and Drug Development Professionals
An in-depth guide to the reactivity of isothiocyanates with biological nucleophiles, supported by experimental data and detailed protocols.
Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. Found abundantly in cruciferous vegetables, these compounds and their derivatives have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer and anti-inflammatory properties. The biological activity of isothiocyanates is intrinsically linked to the electrophilicity of the central carbon atom, which readily reacts with nucleophiles such as the amine and thiol groups found in amino acids and proteins.[1] This guide provides a comparative analysis of the reaction kinetics of different isothiocyanates, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
The reactivity of isothiocyanates is primarily governed by the electronic properties of the substituent attached to the nitrogen atom. A fundamental distinction in reactivity exists between aliphatic and aromatic isothiocyanates.
-
Aliphatic isothiocyanates , where the -N=C=S group is attached to an alkyl group, are generally more reactive than their aromatic counterparts.[1] The electron-donating nature of the alkyl group slightly destabilizes the ground state of the isothiocyanate, making the central carbon more susceptible to nucleophilic attack.[1]
-
Aromatic isothiocyanates , which feature an aryl group attached to the nitrogen, are less reactive. The electron-withdrawing and resonance-stabilizing effects of the aryl group delocalize the electron density of the N=C=S moiety, thereby increasing the molecule's stability and reducing its electrophilicity.[1]
This difference in reactivity has significant implications for their biological effects, including their potency in modulating signaling pathways like the Nrf2-Keap1 system.[1]
Quantitative Comparison of Reactivity
The most direct method for comparing the reactivity of different isothiocyanates is by examining their second-order rate constants (k) for reactions with various nucleophiles. The following tables summarize key kinetic data, providing a quantitative basis for comparison.
Table 1: Second-Order Rate Constants for the Reaction of Isothiocyanates with Amines
| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Benzyl Isothiocyanate (Aliphatic) | diglycine | Not Specified | Not Specified | ~3.3 times faster than Phenyl Isothiocyanate | [2] |
| Phenyl Isothiocyanate (Aromatic) | diglycine | Not Specified | Not Specified | Baseline | [2] |
| p-Nitrophenyl Isothiocyanate (Aromatic) | n-Butylamine | Diethyl ether | Not Specified | Qualitatively higher than Phenyl Isothiocyanate | [3] |
| p-Nitrophenyl Isothiocyanate (Aromatic) | Benzylamine | Diethyl ether | Not Specified | Qualitatively higher than Phenyl Isothiocyanate | [3] |
Table 2: Comparative Reactivity of Allyl Isothiocyanate with Amino Compounds at Varying pH
| Amino Compound | pH 6 (k' x 10⁷ s⁻¹) | pH 8 (k' x 10⁷ s⁻¹) | pH 10 (k' x 10⁷ s⁻¹) |
| Glycine | 0.2 | 16.5 | 1150 |
| Alanine | 0.2 | 15.1 | 1080 |
| Alanylglycine | 0.1 | 5.8 | 450 |
| Glycylalanine | 0.1 | 6.9 | 510 |
| Diglycine | 0.1 | 6.2 | 480 |
| Triglycine | 0.1 | 5.5 | 420 |
| Trialanine | 0.1 | 4.9 | 390 |
Data summarized from studies by Cejpek et al., demonstrating that reaction rates increase proportionally with pH.[4]
Table 3: Second-Order Rate Constants for the Reaction of Isothiocyanates with Thiols
| Isothiocyanate | Nucleophile | Solvent | pH | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Hypothiocyanous acid | 5-Thio-2-nitrobenzoic acid | Aqueous buffer | 7.4 | 25 | (4.37 ± 0.03) x 10⁵ | [5] |
| Hypothiocyanous acid | Reduced glutathione | Aqueous buffer | 7.4 | 25 | (8.0 ± 0.5) x 10⁴ | [5] |
Factors Influencing Isothiocyanate Reaction Kinetics
Several factors can significantly influence the rate of reaction between isothiocyanates and nucleophiles:
-
Electronic Effects of Substituents: As previously mentioned, electron-donating groups on aliphatic isothiocyanates increase reactivity, while electron-withdrawing groups on aromatic isothiocyanates can either increase or decrease reactivity depending on their position and inductive versus resonance effects. For instance, an electron-withdrawing nitro group on p-nitrophenyl isothiocyanate enhances the electrophilicity of the isothiocyanate carbon, leading to a higher reaction rate compared to the unsubstituted phenyl isothiocyanate.[1]
-
pH: The pH of the reaction medium plays a crucial role, particularly in reactions with amines and thiols. For a reaction to occur, the nucleophile must be in its unprotonated, more nucleophilic form (e.g., R-NH₂ vs. R-NH₃⁺ or R-S⁻ vs. R-SH). Therefore, reaction rates with amines and thiols generally increase with higher pH.[2][4] At acidic to neutral pH (6.0-8.0), the reaction with thiols is generally favored, while at more alkaline conditions (pH 9-11), the reaction with amines becomes more prominent.[2]
-
Steric Hindrance: Bulky substituents on either the isothiocyanate or the nucleophile can sterically hinder the approach of the reactants, thereby decreasing the reaction rate.
-
Solvent: The polarity and protic nature of the solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the principles of the Arrhenius equation. Apparent activation energies for the reaction of isothiocyanates with alcohols have been reported to be in the range of 13.5-16.5 kcal/mol.[6]
Experimental Protocols
Accurate determination of isothiocyanate reaction kinetics relies on robust experimental methodologies. The following are detailed protocols for commonly used techniques.
Kinetic Analysis by Stopped-Flow Spectrophotometry
This method is ideal for measuring the rapid kinetics of reactions between isothiocyanates and nucleophiles that result in a change in absorbance.
Principle: The rapid mixing of reactant solutions and subsequent monitoring of the change in absorbance over a very short timescale allows for the determination of pseudo-first-order and second-order rate constants.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant delivery
-
Isothiocyanate solution (e.g., 0.1 mM in a suitable solvent like acetonitrile)
-
Nucleophile solution (e.g., 10 mM n-butylamine in the same solvent, providing pseudo-first-order conditions)
-
Reaction buffer or solvent
Procedure:
-
Solution Preparation: Prepare stock solutions of the isothiocyanate and the nucleophile in the chosen solvent or buffer system. Ensure the concentration of the nucleophile is at least 10-fold higher than the isothiocyanate concentration.
-
Instrument Setup: Equilibrate the stopped-flow instrument and the reactant solutions to the desired temperature.
-
Loading Syringes: Load one syringe with the isothiocyanate solution and the other with the nucleophile solution.
-
Kinetic Run: Initiate the stopped-flow sequence. The instrument will rapidly inject and mix the solutions in the observation cell, and data acquisition (absorbance vs. time) will begin simultaneously.
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance data to a single exponential equation: A(t) = A_f + (A_0 - A_f)e^(-k_obs * t), where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_f is the final absorbance.
-
The second-order rate constant (k) is then calculated by dividing the observed pseudo-first-order rate constant by the concentration of the nucleophile in excess: k = k_obs / [Nucleophile].[1]
-
Competitive Reactivity Study by High-Performance Liquid Chromatography (HPLC)
This method is useful for comparing the relative reactivity of two different isothiocyanates towards a single nucleophile.
Principle: Two isothiocyanates are allowed to compete for a limited amount of a nucleophile. The ratio of the products formed, as quantified by HPLC, reflects the relative reactivity of the two isothiocyanates.[1]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Aliphatic isothiocyanate (e.g., benzyl isothiocyanate)
-
Aromatic isothiocyanate (e.g., phenyl isothiocyanate)
-
Nucleophile (e.g., n-butylamine)
-
Reaction solvent (e.g., acetonitrile)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
Procedure:
-
Reaction Setup: In a reaction vial, combine equimolar amounts of the two isothiocyanates. Add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents relative to the total isothiocyanates).
-
Reaction: Allow the reaction to proceed to completion at a controlled temperature.
-
HPLC Analysis:
-
Inject a sample of the reaction mixture onto the HPLC system.
-
Separate the unreacted isothiocyanates and the two thiourea products using a suitable gradient elution program.
-
Quantify the peak areas of the two product peaks. The ratio of these areas corresponds to the relative reactivity of the two isothiocyanates.
-
Signaling Pathways and Logical Relationships
The reaction of isothiocyanates with specific nucleophiles is central to their biological activity. A key example is the activation of the Nrf2 antioxidant response pathway.
Under normal conditions, the transcription factor Nrf2 is bound to its repressor protein Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Isothiocyanates, such as sulforaphane, can covalently modify specific cysteine residues on Keap1.[1] This modification induces a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. The potency of an isothiocyanate as an Nrf2 activator is directly correlated with its reactivity towards the cysteine thiols in Keap1.[1]
The reaction of an isothiocyanate with a nucleophile, such as an amine or a thiol, proceeds via a nucleophilic addition mechanism. The nucleophile attacks the electrophilic carbon of the isothiocyanate group, forming a transient zwitterionic intermediate.[7] This intermediate then undergoes a rapid proton transfer to yield the stable thiourea or dithiocarbamate product.[7] In the case of aminolysis, a second molecule of the amine can act as a base to catalyze the proton transfer, resulting in second-order kinetics with respect to the amine.[3][7]
The systematic study of isothiocyanate reaction kinetics follows a well-defined workflow. This involves careful preparation of reactants and instrumentation, initiation and monitoring of the reaction under controlled conditions, and subsequent analysis of the kinetic data to determine rate constants. This allows for a quantitative comparison of the reactivity of different isothiocyanates.
Conclusion
The reactivity of isothiocyanates is a critical factor influencing their biological and pharmacological properties. This guide has provided a comparative analysis of the reaction kinetics of aliphatic and aromatic isothiocyanates, highlighting the key factors that govern their reactivity. The quantitative data and detailed experimental protocols presented herein offer a valuable resource for researchers and drug development professionals. A thorough understanding of isothiocyanate reaction kinetics is essential for the rational design and development of novel therapeutic agents that leverage the unique chemical properties of this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics and mechanisms of the reaction of hypothiocyanous acid with 5-thio-2-nitrobenzoic acid and reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Differentiating Isothiocyanate Isomers for Research and Drug Development
For researchers, scientists, and drug development professionals, the precise identification of isothiocyanate isomers is critical. These sulfur-containing compounds, celebrated for their potential in cancer prevention and anti-inflammatory applications, exhibit diverse biological activities that are intrinsically linked to their molecular structure. Spectroscopic techniques offer a powerful toolkit for distinguishing between these closely related molecules. This guide provides a comparative overview of key spectroscopic methods, supported by experimental data and detailed protocols, to aid in the unambiguous identification of common isothiocyanate isomers.
Isothiocyanates (ITCs) are a class of naturally occurring compounds found abundantly in cruciferous vegetables. Their bioactivity stems from the reactive isothiocyanate group (-N=C=S), which can interact with cellular targets. However, the nature of the R-group attached to this functional moiety dictates the compound's specific biological effects. Therefore, robust analytical methods to differentiate isomers such as Allyl Isothiocyanate (AITC), Phenyl Isothiocyanate (PITC), Benzyl Isothiocyanate (BITC), and the well-studied Sulforaphane (SFN) are paramount.
Comparative Spectroscopic Data
The following table summarizes key spectroscopic features for the differentiation of selected isothiocyanate isomers. These values are indicative and may vary slightly based on the solvent and instrumentation used.
| Spectroscopic Technique | Allyl Isothiocyanate (AITC) | Phenyl Isothiocyanate (PITC) | Benzyl Isothiocyanate (BITC) | Sulforaphane (SFN) |
| Infrared (IR) Spectroscopy | ||||
| ν(N=C=S) asymmetric stretch (cm⁻¹) | ~2080 - 2185 (broad) | ~2000 - 2200 | ~2000 - 2200 | ~2020 - 2150 |
| UV-Visible (UV-Vis) Spectroscopy | ||||
| λmax (nm) | ~240-250[1][2] | ~270-280 | ~191, ~210[3][4] | ~240-245[5][6] |
| ¹³C NMR Spectroscopy | ||||
| δ (N=C=S) (ppm) | ~133 (very broad)[7] | ~130 - 140 | Data not readily available in a comparative format | Data not readily available in a comparative format |
| Mass Spectrometry (Electron Ionization) | ||||
| Molecular Ion (M⁺) m/z | 99[8] | 135[9] | 149[10] | 177 |
| Key Fragment Ions (m/z) | 41 (allyl cation), 58, 72[11] | 77 (phenyl cation), 91, 108[11] | 91 (tropylium ion), 65[10] | 114, 72, 64[12] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group.
Methodology:
-
Sample Preparation: For liquid samples like AITC, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, solutions can be prepared in a suitable solvent (e.g., chloroform) and analyzed in a liquid cell.[13]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the strong, broad absorption band in the region of 2000-2200 cm⁻¹, which is characteristic of the asymmetric N=C=S stretching vibration.[13] The exact position and shape of this band can provide clues to the molecular structure.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax), which is influenced by the electronic structure of the isothiocyanate isomer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isothiocyanate isomer in a suitable UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
-
Data Acquisition:
-
Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched cuvette with the sample solution.
-
Scan the sample over a wavelength range appropriate for the compound (e.g., 200-400 nm).
-
-
Data Analysis: The wavelength at which the maximum absorbance occurs is the λmax. Aromatic isothiocyanates like PITC will typically have a λmax at longer wavelengths compared to aliphatic ones like AITC due to the extended conjugation.[1][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain information about the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR) in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isothiocyanate isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is required.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, analyze the chemical shifts, integration, and coupling patterns to assign the protons to their respective positions in the molecule.
-
In the ¹³C NMR spectrum, identify the chemical shifts of the different carbon atoms. The carbon of the -N=C=S group is often broad and can be difficult to observe due to its relaxation properties, typically appearing in the range of 130-140 ppm.[7][14]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the isothiocyanate isomer and to analyze its fragmentation pattern, which can be highly informative for isomer differentiation.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, which produces fragment-rich spectra. Electrospray Ionization (ESI) is often used for LC-MS, which is a softer ionization technique that typically produces a prominent molecular ion.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis:
-
Identify the molecular ion (M⁺) peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern. The fragmentation of isothiocyanates is highly dependent on the structure of the R-group. For example, all alkyl isothiocyanates often show a characteristic peak at m/z 72, corresponding to the [CH₂NCS]⁺ ion.[11] Aromatic isothiocyanates will show fragments corresponding to the stable aromatic carbocations.
-
Signaling Pathway and Experimental Workflow Visualization
Isothiocyanates, particularly sulforaphane, are well-known for their ability to activate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Caption: Keap1-Nrf2 signaling pathway activation by isothiocyanates.
The following diagram illustrates a general experimental workflow for the spectroscopic comparison of isothiocyanate isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulforaphane mobilizes cellular defenses that protect skin against damage by UV radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Allyl Isothiocyanate [webbook.nist.gov]
- 9. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzyl Isothiocyanate | C8H7NS | CID 2346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicalpapers.com [chemicalpapers.com]
- 14. researchgate.net [researchgate.net]
Evaluating the Stability of Thiourea Linkages in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product. While isothiocyanates are commonly used reagents for forming thiourea linkages, concerns over their stability, particularly in vivo, have prompted a closer evaluation and comparison with alternative conjugation chemistries. This guide provides an objective comparison of the thiourea linkage, with a focus on isothiocyanate-derived bonds, against other common linkers, supported by available experimental data and detailed methodologies.
Note: Specific experimental data on the stability of the thiourea linkage derived from 2,5-Dibromophenyl isothiocyanate was not found in the reviewed literature. Therefore, this guide presents a broader comparison of thiourea linkages against other common bioconjugation chemistries.
Comparative Stability of Common Bioconjugation Linkages
The stability of a linker is paramount to ensure that a bioconjugate, such as an antibody-drug conjugate (ADC), remains intact in systemic circulation and releases its payload only at the target site. Premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy.
| Linker Type | Formation Chemistry | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Thiourea | Isothiocyanate + Amine | Susceptible to radiolysis and enzymatic degradation[1][2] | Moderate to Low | May exhibit instability in vivo, leading to premature release of the payload[2]. |
| Amide | Activated Ester (e.g., NHS ester) + Amine | Generally stable; requires enzymatic degradation of the antibody backbone for payload release | High | Considered a highly stable, non-cleavable linker, offering a predictable release profile[2]. |
| Thioether (from Maleimide) | Maleimide + Thiol | Generally stable, but can be susceptible to retro-Michael addition | Moderate to High | Next-generation maleimides have been developed to improve stability by preventing the retro-Michael reaction[3][4][5]. |
| Disulfide | Thiol Exchange | Reductive cleavage in the intracellular environment | Low to Moderate | Designed to be cleaved by high concentrations of intracellular glutathione, but can be unstable in plasma[6][7]. |
| Click Chemistry (e.g., SPAAC) | Strain-promoted Azide-Alkyne Cycloaddition | Highly stable triazole linkage | High | Offers high stability and bioorthogonality, but the linkers can be bulky[8][9][10]. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments used to evaluate linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from a bioconjugate in plasma from various species.
Methodology:
-
Incubation: The bioconjugate is incubated at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C[11][12].
-
Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours)[11][12].
-
Sample Analysis: The samples are analyzed to quantify the amount of intact bioconjugate, total antibody, and released payload.
-
ELISA: An enzyme-linked immunosorbent assay can be used to measure the concentration of the intact bioconjugate[11].
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful technique to measure the average drug-to-antibody ratio (DAR) over time and to quantify the free payload in the plasma[11][13].
-
Lysosomal Stability Assay
Objective: To evaluate the rate and extent of payload release from a bioconjugate in a simulated lysosomal environment.
Methodology:
-
Lysosomal Lysate Preparation: Prepare a lysosomal fraction from a relevant cell line.
-
Incubation: Incubate the bioconjugate with the lysosomal lysate at 37°C and a pH of 4.5-5.0 to mimic the lysosomal environment.
-
Time Points: Collect aliquots at various time points.
-
Analysis: Quantify the released payload using a suitable analytical method, such as HPLC or LC-MS.
Signaling Pathways and Logical Relationships
The stability of the linker dictates the mechanism of payload release and the subsequent therapeutic effect.
Conclusion
The selection of a linker is a critical step in the design of bioconjugates. While thiourea linkages formed from isothiocyanates are widely used, evidence suggests they may lack the in vivo stability of other linker types, such as amide bonds[2]. The instability of the thiourea bond can be attributed to its susceptibility to radiolysis and enzymatic degradation, which can lead to premature payload release and potential off-target toxicity[1][2].
In contrast, linkers such as those forming amide bonds or next-generation maleimide-derived thioether bonds offer enhanced stability in circulation[2][3]. For applications requiring intracellular release, cleavable linkers, including those sensitive to pH or specific enzymes, provide controlled payload delivery[14][][16]. Ultimately, the optimal linker choice depends on a thorough evaluation of the specific application, the nature of the payload, and the desired release mechanism. Rigorous in vitro and in vivo stability studies are essential to ensure the development of safe and effective bioconjugate therapeutics.
References
- 1. Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
Comparative Analysis of 2,5-Dibromophenyl Isothiocyanate and Its Alternatives for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the cross-reactivity and biological performance of 2,5-Dibromophenyl Isothiocyanate and its structural analogs. This document provides a comparative overview of available experimental data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways.
Introduction to Isothiocyanates and Cross-Reactivity
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are of significant interest in drug development and biomedical research due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A key aspect of their mechanism of action involves the electrophilic carbon of the isothiocyanate group reacting with nucleophilic residues on proteins, such as the thiol group of cysteine and the amino group of lysine, to form stable adducts. These protein adducts can be recognized by the immune system, leading to an immune response.
The potential for immunological cross-reactivity arises when antibodies generated against a specific isothiocyanate-protein adduct can also recognize and bind to adducts formed with other, structurally similar ITCs. The degree of this cross-reactivity is largely dependent on the structural similarity between the different isothiocyanate molecules. Understanding the cross-reactivity profile of an ITC is crucial for predicting potential off-target effects and for the development of specific therapeutic agents.
This guide focuses on this compound and provides a comparative analysis with its structural analogs and other well-studied isothiocyanates to aid researchers in selecting the appropriate compound for their studies. Due to the limited publicly available data specifically on the cross-reactivity of this compound, this guide draws comparisons from data on structurally related and widely researched ITCs.
Comparative Performance of Isothiocyanates
| Isothiocyanate | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Phenethyl isothiocyanate (PEITC) | Pancreatic Cancer Cells | Pancreatic | ~7 |
| OVCAR-3 | Ovarian | 23.2 | |
| SKOV-3 | Ovarian | 15 | |
| TOV-21G | Ovarian | 5 | |
| KKU-M214 | Cholangiocarcinoma | ~3 | |
| Sulforaphane (SFN) | H460 | Non-small cell lung | 12 |
| H1299 | Non-small cell lung | 8 | |
| A549 | Non-small cell lung | 10 | |
| MCF-7 | Breast | 12.5 (24h), 7.5 (48h) | |
| MDAH 2774 | Ovarian | ~8 | |
| SkOV-3 | Ovarian | ~8 | |
| Benzyl isothiocyanate (BITC) | 8505C | Anaplastic Thyroid | 27.56 (24h) |
| CAL-62 | Anaplastic Thyroid | 28.30 (24h) | |
| MCF-7 | Breast | 23.4 | |
| CLBL-1 | Canine Lymphoma | 3.63 | |
| CLB70 | Canine Lymphoma | 3.78 | |
| Allyl isothiocyanate (AITC) | H1299 | Non-small cell lung | 5 |
| A549 | Non-small cell lung | 10 | |
| GBM 8401 | Malignant Glioma | 9.25 | |
| MCF-7 | Breast | ~5 |
Note: IC50 values can vary depending on the experimental conditions, including cell line, exposure time, and assay method. The data presented here is for comparative purposes and is compiled from various studies.[1][2][3][4][5][6][7][8][9]
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Test compound (Isothiocyanate)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isothiocyanate compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the isothiocyanate to induce apoptosis. Include untreated control cells.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[10]
Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) can be adapted to assess the cross-reactivity of antibodies raised against a specific isothiocyanate-protein adduct with other ITC-protein adducts.
Principle: An antibody specific to the primary ITC-protein adduct is incubated with a sample containing a different (competitor) ITC-protein adduct. This mixture is then added to a plate coated with the primary ITC-protein adduct. The degree of inhibition of antibody binding to the coated antigen is proportional to the concentration and cross-reactivity of the competitor ITC-protein adduct.
General Procedure:
-
Antigen Coating: Coat a microtiter plate with the primary ITC-protein adduct (e.g., 2,5-Dibromophenyl-KLH).
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Competition: In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the competitor ITC-protein adducts (e.g., 2-Bromophenyl-BSA, 4-Bromophenyl-BSA, etc.).
-
Incubation: Add the antibody-competitor mixture to the antigen-coated plate and incubate.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each competitor and determine the cross-reactivity.
Signaling Pathways and Experimental Workflows
Isothiocyanates are known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and stress response. Understanding these pathways is crucial for interpreting experimental data.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant and detoxification response. Many isothiocyanates are potent activators of this pathway.
Caption: Keap1-Nrf2 signaling pathway activation by isothiocyanates.
Apoptosis Signaling Pathway
Isothiocyanates can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: General overview of apoptosis signaling pathways induced by isothiocyanates.
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for screening the cross-reactivity of an isothiocyanate.
Caption: Experimental workflow for assessing isothiocyanate cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound remains limited, this guide provides a framework for its evaluation by comparing it with structurally similar and well-characterized isothiocyanates. The provided experimental protocols and descriptions of key signaling pathways offer researchers the necessary tools to conduct their own comparative studies. The choice of an isothiocyanate for a particular research application should be guided by its biological activity in relevant assays, its mechanism of action, and a thorough assessment of its potential for cross-reactivity. Further studies are warranted to elucidate the specific cross-reactivity profile of this compound and its halogenated analogs.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. clyte.tech [clyte.tech]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer [mdpi.com]
- 7. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothiocyanates suppress the invasion and metastasis of tumors by targeting FAK/MMP-9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Dibromophenyl Isothiocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2,5-Dibromophenyl isothiocyanate, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards. This compound is harmful if swallowed or inhaled, and it can cause severe skin burns and eye damage.[1][2] In some cases, it may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Always handle this chemical in a well-ventilated area or under a chemical fume hood.[2][3] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, must be worn.[1][2][3][4] If there is a risk of inhalation, respiratory protection should be used.[1][3][4] Avoid the formation of dust and aerosols.[3]
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1][3]
Summary of Hazard and Disposal Information
| Hazard Classification | Disposal Method | Personal Protective Equipment (PPE) |
| Harmful if swallowed or inhaled[1][2] | Engage a licensed professional waste disposal service[3][5] | Chemical-resistant gloves, protective clothing, eye/face protection[1][2][3][4] |
| Causes severe skin burns and eye damage[1][2] | Dissolve or mix with a combustible solvent and incinerate[1][3][5] | Respiratory protection (if inhalation risk)[1][3][4] |
| May cause respiratory sensitization[1] | Dispose of in original, labeled, and closed containers[3][6] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through incineration by a licensed waste disposal company.
Experimental Protocol for Disposal via Incineration:
-
Consult Regulations: Before proceeding, consult all applicable federal, state, and local environmental regulations to ensure full compliance.[1][6]
-
Prepare for Disposal: Ensure the chemical is in a suitable, closed, and properly labeled container.[3][6] Do not mix with other waste.[6]
-
Engage a Licensed Contractor: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[3][5]
-
Incineration Procedure (to be performed by the licensed contractor): a. The this compound is dissolved or mixed with a combustible solvent. b. This mixture is then burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][3][5]
-
Disposal of Contaminated Packaging: Any packaging that has come into contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 4. 2-BROMOPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]
- 5. canbipharm.com [canbipharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 2,5-Dibromophenyl isothiocyanate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like 2,5-Dibromophenyl isothiocyanate. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. The following information is based on safety data for analogous isothiocyanate and brominated aromatic compounds in the absence of a specific Safety Data Sheet for this compound.
Immediate Safety and Hazard Information
This compound should be handled with caution, assuming it possesses hazards similar to other brominated and isothiocyanate compounds. Primary hazards include:
-
Toxicity : Potentially harmful if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Corrosivity and Irritation : May cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4]
-
Sensitization : May cause skin sensitization upon repeated contact.[5]
-
Moisture Sensitivity : Isothiocyanates can be moisture-sensitive.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage.[4][5][6] |
| Hand Protection | Nitrile gloves for incidental contact. For extended contact or immersion, consider Viton™ or Polyvinyl alcohol (PVA) gloves. Always consult the glove manufacturer's resistance data. Double-gloving is recommended. | Prevents skin contact, which can lead to irritation, burns, and potential sensitization. Nitrile gloves offer good resistance for general use, while Viton™ and PVA provide better protection against aromatic and chlorinated solvents.[5][6][7] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and splashes.[4][5] |
| Respiratory Protection | Use in a certified chemical fume hood. If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[4][5][6] | Minimizes inhalation exposure to vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
-
Preparation :
-
Handling :
-
Storage :
Emergency and Spill Response
Immediate and appropriate action is critical in the event of a spill or exposure.
| Emergency Scenario | Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1][4][5] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4][5] |
| Minor Spill | Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert, dry material such as vermiculite, sand, or earth. Place the absorbed material into a suitable, labeled container for disposal. Do not use water.[5][6] Clean the spill area with a decontamination solution (e.g., 5-10% sodium carbonate solution). |
| Major Spill | Evacuate the laboratory and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all waste, including contaminated PPE, spill cleanup materials, and empty containers, in a dedicated and properly labeled hazardous waste container.[8]
-
-
Labeling :
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[8]
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[8]
-
-
Disposal :
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling of this compound.
References
- 1. fsi.co [fsi.co]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. 3mcanada.ca [3mcanada.ca]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. safetyinnumbers.ca [safetyinnumbers.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
